1-(4-Chlorophenyl)-3-phenyl-2-thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAKDKSYCSTBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357493 | |
| Record name | 1-(4-Chlorophenyl)-3-phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7392-67-8 | |
| Record name | 1-(4-Chlorophenyl)-3-phenyl-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROPHENYL)-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and biological properties of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex biological pathways.
Core Chemical Properties
This compound is a disubstituted thiourea derivative with the chemical formula C₁₃H₁₁ClN₂S.[1][2] Its chemical structure features a central thiourea core linking a 4-chlorophenyl group and a phenyl group. This compound is also known by other names such as N-(4-Chlorophenyl)-N'-phenylthiourea.[3]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁ClN₂S | [1][2] |
| Molecular Weight | 262.76 g/mol | [1][2] |
| CAS Number | 7392-67-8 | [1][2] |
| Melting Point | 152°C | [3] |
| Boiling Point (Predicted) | 375.7 ± 44.0 °C | [3] |
| Density (Predicted) | 1.385 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 12.14 ± 0.70 | [3] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.
¹H NMR Spectral Data (Representative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.70 | Singlet | 1H | N-H |
| ~8.80 | Singlet | 1H | N'-H |
| ~7.20 - 7.60 | Multiplet | 9H | Aromatic Protons |
Note: The exact chemical shifts can vary depending on the solvent and instrument used. The provided data is a representation based on typical values for similar structures.
¹³C NMR Spectral Data (Representative)
| Chemical Shift (δ) ppm | Assignment |
| ~180 | C=S |
| ~120 - 140 | Aromatic Carbons |
Note: The exact chemical shifts can vary depending on the solvent and instrument used. The provided data is a representation based on typical values for similar structures.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3300 | N-H stretching |
| ~1500 - 1600 | C=C aromatic stretching |
| ~1200 - 1350 | C=S stretching |
| ~1090 | C-Cl stretching |
Note: The IR spectrum of thiourea derivatives can be complex. The provided data highlights the most characteristic absorption bands.
Experimental Protocols
The synthesis of this compound can be achieved through the reaction of phenyl isothiocyanate with 4-chloroaniline. This method is a common and efficient way to prepare N,N'-disubstituted thioureas.
Synthesis of this compound
Materials:
-
Phenyl isothiocyanate
-
4-chloroaniline
-
Anhydrous Toluene (or other suitable anhydrous solvent like Dichloromethane or Acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-chloroaniline in anhydrous toluene.
-
To this solution, add 1.0 equivalent of phenyl isothiocyanate dropwise at room temperature with continuous stirring.
-
After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, will often precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction) to remove any unreacted starting materials.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol.
-
Dry the purified crystals under vacuum to obtain the final product.
Biological Activity and Signaling Pathways
Thiourea derivatives, including N-aryl substituted compounds like this compound, have garnered significant attention for their diverse biological activities. Research has demonstrated their potential as antibacterial, antifungal, anticancer, and enzyme inhibitory agents.[4]
Anticancer Activity and Mechanism of Action
Several studies have highlighted the anticancer potential of arylthiourea derivatives. Their mechanism of action is often linked to the induction of apoptosis (programmed cell death) in cancer cells.[5] Specifically, these compounds have been shown to trigger the intrinsic apoptosis pathway , which is initiated by intracellular stress signals and is regulated by the Bcl-2 family of proteins.
The intrinsic apoptosis pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[5][6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[4][7][8] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5][7][8] The process is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 protein family.[5][6][9] Arylthiourea derivatives can shift this balance towards apoptosis, leading to cancer cell death.
Below is a diagram illustrating the key steps of the intrinsic apoptosis pathway that can be modulated by compounds like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. abeomics.com [abeomics.com]
- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
An In-depth Technical Guide to 1-(4-Chlorophenyl)-3-phenyl-2-thiourea (CAS 7392-67-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea (CAS Number: 7392-67-8), a disubstituted thiourea derivative. This document collates available data on its physicochemical properties, synthesis, and biological activities, with a particular focus on its potential as an enzyme inhibitor. While specific data on its antimicrobial and broad-spectrum anticancer activities are limited, this guide draws insights from structurally related compounds to provide a contextual understanding of its potential pharmacological profile. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development.
Chemical and Physical Properties
This compound, also known as N-(4-chlorophenyl)-N'-phenylthiourea, is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7392-67-8 | [1][2] |
| Molecular Formula | C₁₃H₁₁ClN₂S | [1][2] |
| Molecular Weight | 262.76 g/mol | [1][2] |
| Melting Point | 152 °C | [3] |
| Appearance | White solid/crystals | [4] |
| Boiling Point (Predicted) | 375.7 ± 44.0 °C | [3] |
| Density (Predicted) | 1.385 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 12.14 ± 0.70 | |
| XLogP3 | 4.3 | [3] |
Synthesis
The synthesis of this compound can be achieved through the reaction of phenyl isothiocyanate with 4-chloroaniline. This is a common and efficient method for the preparation of unsymmetrical diarylthioureas.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenyl isothiocyanate
-
4-Chloroaniline
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetone, or Ethanol)
-
Stirring apparatus
-
Reflux condenser (if heating is required)
-
Filtration apparatus
-
Recrystallization solvent (e.g., Ethanol)
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of 4-chloroaniline in an anhydrous solvent.
-
To this solution, add an equimolar amount of phenyl isothiocyanate dropwise at room temperature with continuous stirring.
-
The reaction is typically exothermic. The reaction mixture can be stirred at room temperature or gently refluxed for a period of 2 to 8 hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid residue is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound product.
-
The purified product should be dried under vacuum. The structure and purity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and by melting point determination.
References
Spectroscopic and Synthetic Profile of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea. The information is intended to support research and development activities by offering detailed experimental protocols and clearly presented data for this compound of interest.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a reference for its structural characterization.
Table 1: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300-3400 | N-H stretching | Medium, Sharp |
| ~3000-3100 | Aromatic C-H stretching | Medium |
| ~1600 | C=C aromatic ring stretching | Strong |
| ~1540 | N-H bending | Medium |
| ~1490 | Aromatic C=C stretching | Strong |
| ~1350 | C-N stretching | Strong |
| ~1240 | C=S stretching | Medium |
| ~1090 | C-Cl stretching | Strong |
| ~830 | para-disubstituted benzene C-H out-of-plane bending | Strong |
| ~750 | monosubstituted benzene C-H out-of-plane bending | Strong |
Table 2: ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | Singlet | 1H | N-H (adjacent to phenyl group) |
| ~9.7 | Singlet | 1H | N-H (adjacent to chlorophenyl group) |
| ~7.6 | Doublet | 2H | Aromatic C-H (ortho to Cl) |
| ~7.4 | Doublet | 2H | Aromatic C-H (meta to Cl) |
| ~7.3 | Triplet | 2H | Aromatic C-H (meta to NH) |
| ~7.2 | Triplet | 2H | Aromatic C-H (ortho to NH) |
| ~7.1 | Triplet | 1H | Aromatic C-H (para to NH) |
Table 3: ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~181 | C=S |
| ~139 | Aromatic C (C-NH, phenyl group) |
| ~138 | Aromatic C (C-NH, chlorophenyl group) |
| ~131 | Aromatic C (C-Cl) |
| ~129 | Aromatic C-H (chlorophenyl group) |
| ~128 | Aromatic C-H (phenyl group) |
| ~125 | Aromatic C-H (phenyl group) |
| ~124 | Aromatic C-H (chlorophenyl group) |
Table 4: UV-Vis Spectroscopic Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| Ethanol | ~260 | Not Reported | π → π |
| Ethanol | ~210 | Not Reported | π → π |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved by the reaction of phenyl isothiocyanate with 4-chloroaniline.
Materials:
-
Phenyl isothiocyanate
-
4-Chloroaniline
-
Ethanol (or a similar suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-chloroaniline in ethanol.
-
To this solution, add 1 equivalent of phenyl isothiocyanate dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, the solid product typically precipitates from the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Spectroscopic Characterization
FT-IR spectra are typically recorded on a spectrometer using the KBr pellet method.
-
A small amount of the dried sample (1-2 mg) is intimately mixed and ground with approximately 200 mg of dry potassium bromide (KBr).
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹.
¹H and ¹³C NMR spectra are recorded on a 500 MHz (or similar high-field) NMR spectrometer.
-
Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
The UV-Vis absorption spectrum is recorded on a dual-beam UV-Vis spectrophotometer.
-
A stock solution of the compound is prepared by dissolving a known mass in a UV-grade solvent, such as ethanol.
-
A dilute solution of appropriate concentration is prepared from the stock solution.
-
The spectrum is recorded in a quartz cuvette (1 cm path length) over a wavelength range of 200-400 nm, using the pure solvent as a reference.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Unveiling the Structural Nuances of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characteristics, synthesis, and potential biological relevance of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea. While a definitive crystal structure for this specific compound is not publicly available, this document leverages data from the closely related compound, 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, to illustrate the key crystallographic features and experimental methodologies common to this class of molecules. This approach offers valuable insights for researchers engaged in the design and development of novel therapeutic agents based on thiourea scaffolds.
Physicochemical Properties
This compound is a synthetic compound belonging to the thiourea class, characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms. Its chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 7392-67-8 |
| Molecular Formula | C₁₃H₁₁ClN₂S |
| Molecular Weight | 262.76 g/mol |
| Melting Point | 152°C |
Crystallographic Analysis: An Illustrative Example
To provide insight into the solid-state conformation of N,N'-disubstituted thioureas, we present the crystallographic data for the analogous compound, 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea. This data serves as a representative example of the structural features that can be anticipated for this compound.
The crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was determined by single-crystal X-ray diffraction.[1] It crystallizes in the monoclinic space group P2₁/c.[1] The molecule adopts a conformation stabilized by intramolecular hydrogen bonding.
Table 1: Crystal Data and Structure Refinement for 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea [1]
| Parameter | Value |
| Empirical Formula | C₁₅H₁₃ClN₂OS |
| Formula Weight | 304.79 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.038(3) |
| b (Å) | 6.330(6) |
| c (Å) | 18.912(5) |
| β (°) | 100.32(3) |
| Volume (ų) | 1416.3(8) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.428 |
| Absorption Coefficient (mm⁻¹) | 0.433 |
| F(000) | 632 |
Table 2: Selected Bond Lengths (Å) for 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea [1]
| Bond | Length (Å) |
| S1-C8 | 1.673(2) |
| O1-C7 | 1.226(3) |
| N1-C7 | 1.378(3) |
| N1-C8 | 1.389(3) |
| N2-C8 | 1.328(3) |
| N2-C9 | 1.419(3) |
| Cl1-C12 | 1.739(3) |
Table 3: Selected Bond Angles (°) for 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea [1]
| Angle | Degree (°) |
| C7-N1-C8 | 127.3(2) |
| C8-N2-C9 | 127.2(2) |
| N1-C8-N2 | 115.5(2) |
| N1-C8-S1 | 117.2(2) |
| N2-C8-S1 | 127.3(2) |
| O1-C7-N1 | 122.3(2) |
Experimental Protocols
The synthesis and characterization of this compound and its analogs typically follow a well-established set of procedures.
Synthesis of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea[1]
A solution of 4-methylbenzoyl chloride in acetone is added dropwise to a suspension of potassium thiocyanate in acetone. The mixture is refluxed, and then a solution of 4-chloroaniline in acetone is added. The resulting mixture is refluxed for several hours. The final product is obtained after pouring the mixture into water and recrystallizing from a suitable solvent.
Characterization Methods[1]
The synthesized compound is typically characterized using a variety of spectroscopic and analytical techniques:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=S, and C=O stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Elemental Analysis: To confirm the empirical formula.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.
Potential Biological Significance: Urease Inhibition
Thiourea derivatives are a well-known class of compounds with a wide range of biological activities. One of the notable targets for this class of molecules is the enzyme urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers.
The inhibition of urease is a key therapeutic strategy to combat infections by urease-producing bacteria. Thiourea derivatives can act as urease inhibitors by coordinating with the nickel ions in the active site of the enzyme, thereby blocking its catalytic activity.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and potential biological importance of this compound. While the specific crystal structure of this compound remains to be determined, the analysis of a closely related analog offers valuable structural insights. The methodologies and potential mechanisms of action described herein provide a solid foundation for researchers and drug development professionals working with thiourea-based compounds. Further investigation into the crystallographic details and biological activities of this and similar molecules is warranted to fully explore their therapeutic potential.
References
Mechanism of Action of Substituted Thiourea Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, demonstrating significant potential in the development of novel therapeutic agents. Their mechanisms of action are diverse, targeting various cellular components and signaling pathways implicated in a range of diseases, from cancer and infectious diseases to pigmentation disorders. This technical guide provides a comprehensive overview of the core mechanisms of action of substituted thiourea derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Anticancer Activity
Substituted thiourea derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
Several thiourea derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in the development and progression of many cancers.[1][2] By binding to the ATP-binding site of the EGFR kinase domain, these compounds block its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.[3][4]
.
A simplified representation of the EGFR signaling pathway and its inhibition by substituted thiourea derivatives.
Induction of Apoptosis
A primary mechanism by which thiourea derivatives induce cancer cell death is through the induction of apoptosis, or programmed cell death.[5][6] Treatment of cancer cells with these compounds has been shown to trigger both the intrinsic and extrinsic apoptotic pathways. This is evidenced by the activation of caspases, the release of cytochrome c from mitochondria, and changes in the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[1][7]
.
Workflow for assessing apoptosis induction by substituted thiourea derivatives using Annexin V-FITC/PI staining and flow cytometry.
Cell Cycle Arrest
Substituted thiourea derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly the G0/G1 or S phase.[7][8] This disruption of the normal cell cycle progression prevents cancer cells from dividing and leads to an overall inhibition of tumor growth.
.
Experimental workflow for analyzing the effect of substituted thiourea derivatives on the cell cycle of cancer cells.
Quantitative Data: Anticancer Activity of Substituted Thiourea Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N¹,N³-disubstituted-thiosemicarbazone | HCT116 | 1.11 | [9] |
| N¹,N³-disubstituted-thiosemicarbazone | HepG2 | 1.74 | [9] |
| N¹,N³-disubstituted-thiosemicarbazone | MCF-7 | 7.0 | [9] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 1.5 | [10] |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative | MCF-7 | 1.3 | [10] |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative | SkBR3 | 0.7 | [10] |
| Bis-thiourea derivative | Cancer Cell Lines | 1.1 - 2.8 | [11] |
| Phosphonate thiourea derivatives | Pancreatic, prostate, and breast cancer cell lines | 3 - 14 | [8] |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative | Human lung carcinoma cells | 2.5 - 12.9 | [3] |
Antimicrobial Activity
Substituted thiourea derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi. Their antimicrobial mechanisms often involve the disruption of essential cellular processes.
Disruption of NAD+/NADH Homeostasis
A key mechanism of antibacterial action for some thiourea derivatives against methicillin-resistant Staphylococcus aureus (MRSA) is the disruption of the intracellular NAD+/NADH ratio.[12] This imbalance in the cellular redox state can lead to metabolic dysfunction and ultimately bacterial cell death.
.
Proposed mechanism of antibacterial action of a thiourea derivative (TD4) through disruption of NAD+/NADH homeostasis in MRSA.
Quantitative Data: Antimicrobial Activity of Substituted Thiourea Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiourea derivative (TD4) | S. aureus (MRSA) | 2 - 16 | [12] |
| Thiourea derivative 2 | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | [8] |
| Cyclohexyl thiourea derivatives | Various Bacteria | 50 - 400 | [13] |
| Cyclohexyl thiourea derivatives | Various Fungi | 25 - 100 | [13] |
| Thiazole-containing thioureas | S. aureus | 0.78 - 3.125 | [14] |
Enzyme Inhibition
A significant aspect of the mechanism of action of substituted thiourea derivatives is their ability to inhibit various enzymes, contributing to their therapeutic effects.
Urease Inhibition
Many thiourea derivatives are potent inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[15][16][17] The inhibition of urease is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori. The thiourea scaffold can interact with the nickel ions in the active site of the enzyme, leading to its inactivation.[18]
.
Mechanism of urease inhibition by substituted thiourea derivatives through interaction with the nickel-containing active site.
Tyrosinase Inhibition
Substituted thiourea derivatives have been extensively studied as inhibitors of tyrosinase, a copper-containing enzyme that plays a critical role in melanin biosynthesis.[19][20] By chelating the copper ions in the active site of tyrosinase, these compounds can effectively block the production of melanin, making them promising agents for the treatment of hyperpigmentation disorders.[6][21]
.
Mechanism of tyrosinase inhibition by substituted thiourea derivatives involving chelation of copper ions in the active site.
Quantitative Data: Enzyme Inhibitory Activity of Substituted Thiourea Derivatives
| Enzyme | Compound Class | IC50 (µM) | Reference |
| Urease | Alkyl chain-linked thiourea derivative | 10.65 | [15] |
| Urease | 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrid | 0.0019 | [7] |
| Urease | N-monoarylacetothioureas | 0.16 | [22] |
| Tyrosinase | Indole-thiourea derivative | 5.9 | [19] |
| Tyrosinase | 1-substituted thioureas | 1.7 | [20] |
| Tyrosinase | (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one | 4.1 | [23] |
Antiviral Activity
Thiourea derivatives have also shown promise as antiviral agents, with activity reported against various viruses, including Tobacco Mosaic Virus (TMV) and Human Immunodeficiency Virus (HIV).
Inhibition of Tobacco Mosaic Virus (TMV)
Certain chiral phosphonate-containing thiourea derivatives have demonstrated effective inhibition of TMV replication. The mechanism involves the inhibition of the polymerization of the TMV capsid protein (CP), which is essential for the assembly of new virus particles.[18]
.
Proposed mechanism of anti-TMV activity of a thiourea derivative (2009104) through inhibition of capsid protein polymerization.
Dual Inhibition of HIV-1 Capsid and Human Cyclophilin A
Some thiourea derivatives have been identified as dual inhibitors of the HIV-1 capsid (CA) protein and the host cellular protein cyclophilin A (CypA).[24] Both CA and CypA play critical roles in the early stages of the HIV-1 replication cycle, including uncoating and nuclear import. By simultaneously targeting both proteins, these compounds can effectively block viral replication.
.
Dual targeting mechanism of substituted thiourea derivatives against HIV-1 replication by inhibiting both the viral capsid protein and the host factor Cyclophilin A.
Quantitative Data: Antiviral Activity of Substituted Thiourea Derivatives
| Virus | Compound Class | Inhibition | Reference |
| Tobacco Mosaic Virus (TMV) | Chiral phosphonate thiourea | 53.3% curative inhibition at 500 µg/mL | [18] |
| Tobacco Mosaic Virus (TMV) | Chiral phosphonate thiourea | 84.9% inactivation inhibition at 500 µg/mL | [18] |
| Tobacco Mosaic Virus (TMV) | Pyrazole amide derivatives | 86.5% curative rate | [25] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the mechanisms of action of substituted thiourea derivatives.
Anticancer Activity Assays
-
MTT Assay for Cytotoxicity: This colorimetric assay is used to assess the metabolic activity of cells and, consequently, their viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the thiourea derivative. After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to a purple formazan product. The absorbance of the formazan is measured to determine the percentage of cell viability and calculate the IC50 value.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with the thiourea derivative and then stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and PI, which stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry.[5]
-
Cell Cycle Analysis: This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are treated with the thiourea derivative, fixed, and stained with a fluorescent DNA-binding dye such as propidium iodide. The DNA content of individual cells is then measured by flow cytometry to analyze the cell cycle distribution.
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A serial dilution of the thiourea derivative is prepared in a 96-well microtiter plate containing a suitable broth medium. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth, and the MIC is determined as the lowest concentration of the compound that prevents growth.
Enzyme Inhibition Assays
-
Urease Inhibition Assay: The activity of urease is typically measured by quantifying the amount of ammonia produced from the hydrolysis of urea. The assay is performed in the presence and absence of the thiourea derivative. The amount of ammonia can be determined using the indophenol method, which produces a colored product that can be measured spectrophotometrically.[15] The percentage of inhibition is calculated, and the IC50 value is determined.
-
Tyrosinase Inhibition Assay: Tyrosinase activity is commonly assayed by measuring the rate of formation of dopachrome from the oxidation of L-DOPA. The reaction is carried out in the presence and absence of the thiourea derivative, and the increase in absorbance at a specific wavelength due to dopachrome formation is monitored over time.[19] The percentage of inhibition is calculated, and the IC50 value is determined.
Antiviral Assays
-
Anti-TMV Assay (Half-leaf method): The antiviral activity against TMV is often evaluated using a local lesion assay on a susceptible host plant. One half of a leaf is treated with the thiourea derivative, while the other half serves as a control. Both halves are then inoculated with TMV. The number of local lesions that develop on each half of the leaf is counted after a few days, and the percentage of inhibition is calculated.
-
HIV-1 Capsid and Cyclophilin A Binding Assays: Fluorescence-based assays are often employed to study the binding of thiourea derivatives to the HIV-1 capsid protein and cyclophilin A. These assays can involve fluorescence resonance energy transfer (FRET) or fluorescence polarization to measure the binding affinity and kinetics of the interaction.[20][26] A peptidyl-prolyl isomerase (PPIase) assay can be used to measure the inhibition of CypA's enzymatic activity.[27]
NAD+/NADH Homeostasis Assay
-
NAD+/NADH Cycling Assay: The intracellular ratio of NAD+ to NADH in bacteria can be determined using a cycling assay. Bacterial cells are treated with the thiourea derivative, and then cell extracts are prepared. The amounts of NAD+ and NADH in the extracts are quantified using an enzymatic cycling reaction that leads to the production of a colored or fluorescent product, which can be measured.[14][28][29]
Conclusion
Substituted thiourea derivatives represent a rich source of biologically active molecules with diverse mechanisms of action. Their ability to target multiple cellular pathways and enzymes makes them attractive candidates for the development of new drugs for a variety of diseases. The in-depth understanding of their mechanisms of action, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design and optimization of more potent and selective thiourea-based therapeutic agents. Further research into the specific molecular interactions and signaling cascades affected by these compounds will undoubtedly pave the way for their successful clinical translation.
References
- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UREA AND THIOUREA DERIVATIVES AS AN ENDOTHELIAL GROWTH FACTOR RECEPTOR AND HUMAN EPIDERMAL GROWTH FACTOR RECEPTOR-2 INHIBITORS MOLECULAR DOCKING STUDIES | Multidisciplinary Surgical Research Annals [msrajournal.com]
- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of terminal functionalized thiourea-containing dipeptides as antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25590F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Thiourea derivatives inhibit key diabetes-associated enzymes and advanced glycation end-product formation as a treatment for diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Fluorescence-based methods for evaluating the RNA affinity and specificity of HIV-1 Rev-RRE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Imaging the NADH:NAD+ Homeostasis for Understanding the Metabolic Response of Mycobacterium to Physiologically Relevant Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. escholarship.org [escholarship.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. A Fluorescence Assay for Rapid Detection of Ligand Binding Affinity to HIV-1 gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A miniaturized peptidyl-prolyl isomerase enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. A Modified Chromogenic Assay for Determination of the Ratio of Free Intracellular NAD+/NADH in Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Halogen Advantage: A Technical Guide to the Biological Activity of Phenylthioureas
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of halogen atoms into pharmacologically active scaffolds is a well-established approach in medicinal chemistry to enhance therapeutic efficacy. Phenylthiourea and its derivatives have long been recognized for their diverse biological activities. The introduction of halogens to the phenyl ring of these compounds has led to a new generation of molecules with significantly amplified and, in some cases, novel biological effects. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of halogenated phenylthioureas, with a focus on their anticancer, antimicrobial, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.
Synthesis of Halogenated Phenylthioureas
The primary synthetic route to halogenated phenylthioureas involves the reaction of a halogen-substituted phenylisothiocyanate with an appropriate aromatic or aliphatic amine.[1] A common laboratory-scale synthesis is the Schotten-Baumann reaction, where a substituted benzoyl chloride is reacted with N-phenylthiourea in the presence of a base catalyst like triethylamine.[2][3]
Anticancer Activity
Halogenated phenylthioureas have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines.[1][4] The presence and position of the halogen substituent on the phenyl ring significantly influence the anticancer potency.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of various halogenated phenylthiourea derivatives against different cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 3-(Trifluoromethyl)phenylthiourea analogs (Compounds 1-5, 8, 9) | SW480, SW620, PC3, K-562 | ≤ 10 | Cisplatin | - | [4] |
| 3,4-dichloro-phenyl substituted 3-(Trifluoromethyl)phenylthiourea (Compound 2) | SW480, SW620, PC3, K-562 | 1.5 - 8.9 | - | - | [4] |
| 4-CF3-phenyl substituted 3-(Trifluoromethyl)phenylthiourea (Compound 8) | SW480, SW620, PC3, K-562 | 1.5 - 8.9 | - | - | [4] |
| Phenylthiourea-based thiazolopyrimidine (5) | HCT-116 | 2.29 ± 0.46 | Doxorubicin | 2.42 ± 0.02 | [5] |
| Phenylthiourea-based pyran (7) | HCT-116 | 12.41 ± 0.08 | Doxorubicin | 2.42 ± 0.02 | [5] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Potent | Erlotinib | - | [2] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D | Potent | Erlotinib | - | [2] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa | Potent | Erlotinib | - | [2] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 | Hydroxyurea | >1000 | [5] |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 940 | Hydroxyurea | >1000 | [5] |
| Diarylthiourea (Compound 4) | MCF-7 | 338.33 ± 1.52 | - | - | [6] |
| Thiourea 11 (L-proline incorporation) | BGC-823 | 20.9 - 103.6 | Cisplatin | - | [7] |
| Thiourea 11 (L-proline incorporation) | A549 | 19.2 - 112.5 | Cisplatin | - | [7] |
Mechanisms of Anticancer Action
Halogenated phenylthioureas exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[1]
1. Induction of Apoptosis:
Several studies have demonstrated that these compounds trigger programmed cell death in cancer cells.[1] The apoptotic cascade is often initiated through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c into the cytosol.[8] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspases -3 and -7, leading to PARP cleavage and ultimately, cell death.[1][8] Some compounds have also been shown to increase the levels of the pro-apoptotic protein Bax while not affecting the anti-apoptotic protein Bcl-2.[9]
2. Cell Cycle Arrest:
Halogenated phenylthioureas can also halt the proliferation of cancer cells by arresting the cell cycle at various phases, most commonly the G0/G1 or sub-G1 phases.[1] This prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting their division.
3. Other Mechanisms:
Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as the Wnt/β-catenin signaling pathway.[4] Additionally, they can act as inhibitors of crucial enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) kinase.[2][4]
Antimicrobial Activity
The inclusion of halogens in the phenylthiourea scaffold has been shown to enhance their activity against a broad spectrum of pathogenic microbes, including bacteria and fungi.
Data Presentation: Antimicrobial Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected halogenated phenylthiourea derivatives against various microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Bifurcated Halogen Bond-Forming NBTIs (Compound 15) | S. aureus | 0.0078 | [10] |
| Bifurcated Halogen Bond-Forming NBTIs (Compound 15) | MRSA | 0.0078 | [10] |
| Bifurcated Halogen Bond-Forming NBTIs (Compound 15) | S. pneumoniae | 0.015 | [10] |
| Bifurcated Halogen Bond-Forming NBTIs (Compound 15) | E. coli | 0.25 - 2.0 | [10] |
| Bifurcated Halogen Bond-Forming NBTIs (Compound 15) | A. baumannii | 0.25 | [10] |
| Bifurcated Halogen Bond-Forming NBTIs (Compound 15) | C. jejuni | 0.015 | [10] |
| Bifurcated Halogen Bond-Forming NBTIs (Compound 15) | P. aeruginosa | 32 | [10] |
| Bifurcated Halogen Bond-Forming NBTIs (Compound 15) | M. smegmatis | 0.015 | [10] |
| Bifurcated Halogen Bond-Forming NBTIs (Compound 15) | M. avium | 1 | [10] |
| Halogenated Phenylboronic Acids (DIMPBA and FIPBA) | V. parahaemolyticus | 100 | [11][12] |
| Halogenated Phenylboronic Acids (DIMPBA and FIPBA) | V. harveyi | 100 | [11][12] |
Antiviral Activity
Halogenated phenylthioureas have also demonstrated potential as antiviral agents against a variety of viruses.
Data Presentation: Antiviral Activity
| Compound/Derivative | Virus | Assay | Results | Reference |
| Halogenated Rocaglate Derivatives | Hepatitis E Virus (HEV) | Replicon Assay | EC90 = 18.2 - 105.4 nM | [13] |
| Halogenated Rocaglate Derivatives | Chikungunya Virus (CHIKV) | - | Active | [13] |
| Halogenated Rocaglate Derivatives | Rift Valley Fever Virus (RVFV) | - | Active | [13] |
| Halogenated Rocaglate Derivatives | SARS-CoV-2 | - | Active | [13] |
| Halogenated compounds from L-tyrosine (TODC-3M, TODI-2M, YODC-3M) | SARS-CoV-2 | Plaque Assay & qRT-PCR | >40% viral titer reduction | [14][15][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)[2][17]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, T47D, HeLa)
-
96-well plates
-
Complete cell culture medium
-
Halogenated phenylthiourea derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the halogenated phenylthiourea derivative and incubate for 72 hours.
-
After the incubation period, remove the treatment medium.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1.5 - 4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability and the IC50 value using probit analysis.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)[11][12][18]
Objective: To determine the minimum inhibitory concentration (MIC) of a compound that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Halogenated phenylthiourea derivatives
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Prepare serial twofold dilutions of the halogenated phenylthiourea derivative in MHB in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Cell Cycle Analysis by Flow Cytometry[19][20][21][22]
Objective: To determine the effect of a compound on the cell cycle distribution of a cell population.
Materials:
-
Cancer cell lines
-
Halogenated phenylthiourea derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the halogenated phenylthiourea derivative for a specified time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
Halogenated phenylthioureas represent a highly versatile and potent class of compounds with significant potential in the development of new therapeutic agents. Their broad spectrum of biological activities, including robust anticancer, antimicrobial, and antiviral effects, underscores their importance in medicinal chemistry. The ease of their synthesis and the tunability of their biological activities through modification of the halogen substitution pattern make them attractive candidates for further investigation and optimization. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate future research in this exciting and promising area of drug discovery.
References
- 1. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 9. Induction of apoptosis in HT-29 colon cancer cells by phloretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of Thiourea Compounds: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] These organosulfur compounds are integral to the development of novel therapeutic agents, with applications ranging from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.[2][3] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel thiourea compounds, tailored for researchers and professionals in drug discovery and development.
Synthetic Strategies for Novel Thiourea Derivatives
The synthesis of thiourea derivatives is adaptable, allowing for the creation of diverse chemical libraries for biological screening. The most prevalent method involves the reaction of an isothiocyanate with a primary or secondary amine.[4] This straightforward approach allows for facile diversification of the substituents on the thiourea core.
Alternative and greener synthetic methodologies have also been developed. One such method involves a one-step synthesis in water using phenoxysulfonyl chloride and a primary amine, which circumvents the use of toxic solvents and reagents.[5] Another innovative approach utilizes a simple condensation reaction between amines and carbon disulfide in an aqueous medium.[6][7] Ultrasound irradiation has also been employed to facilitate the synthesis of thiourea derivatives, often leading to higher yields and shorter reaction times.[1]
Biological Activities and Therapeutic Potential
Thiourea derivatives have been investigated for a wide array of therapeutic applications, driven by their ability to interact with various biological targets.[2]
Anticancer Activity
A significant area of research focuses on the anticancer properties of thiourea compounds.[2][8] These derivatives have been shown to inhibit the growth of various cancer cell lines, including those of the colon, liver, and breast.[9][10] The proposed mechanisms of action often involve the inhibition of key signaling pathways, such as the RAS-RAF-MAPK pathway, which is crucial for cell proliferation.[9] Some thiourea derivatives have demonstrated potent cytotoxic effects with low IC50 values.[9]
Antimicrobial and Antiviral Activity
The thiourea scaffold is also a key component in the development of antimicrobial and antiviral agents.[1][11] Derivatives incorporating benzimidazole moieties have shown significant pharmacological activities, including antimicrobial and antiviral effects.[11] Certain novel thiourea compounds have demonstrated antibacterial activity against various pathogens, including E. faecalis and P. aeruginosa.[2]
Enzyme Inhibition
Thiourea derivatives have been identified as potent inhibitors of various enzymes. For instance, certain derivatives have shown significant inhibitory activity against carbonic anhydrase isozymes hCA I and II.[11] Others have demonstrated inhibitory effects against tyrosinase, cholinesterase, α-amylase, and α-glucosidase, highlighting their potential in treating a range of diseases.[12][13]
Antioxidant and Anti-inflammatory Properties
Several studies have highlighted the antioxidant potential of thiourea derivatives.[2][13] These compounds have shown the ability to scavenge free radicals, as demonstrated in DPPH and ABTS assays.[13] Additionally, urea-thiourea hybrids have exhibited notable anti-inflammatory properties.[2]
Quantitative Data Summary
The following tables summarize the biological activity of selected novel thiourea compounds from recent studies.
Table 1: Anticancer Activity of Selected Thiourea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW480 (colon) | 9.0 | [9] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW620 (colon) | 1.5 | [9] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | K562 (leukemia) | 6.3 | [9] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (lung) | 0.2 | [9] |
| Compound 4c | HT-29 (colon) | 2.2 (at 72h) | [10] |
| Compound 4e | HepG2 (liver) | 4.8 (at 72h) | [10] |
Table 2: Carbonic Anhydrase Inhibition by Chiral Thiourea Derivatives
| Compound | Isozyme | KI (µM) | Reference |
| 5a | hCA I | 3.4 - 7.6 | [11] |
| 5b | hCA I | 3.4 - 7.6 | [11] |
| 5c | hCA I | 3.4 - 7.6 | [11] |
| 9b | hCA I | 73.6 | [11] |
| 5a-c | hCA II | 8.7 - 44.2 | [11] |
| 9b-d | hCA II | 8.7 - 44.2 | [11] |
Table 3: Antioxidant Activity of a Novel Thiourea Derivative
| Compound | Assay | IC50 (µg/mL) | Reference |
| 1,3-bis(3,4-dichlorophenyl) thiourea 21 | DPPH | 45 | [2] |
| 1,3-bis(3,4-dichlorophenyl) thiourea 21 | ABTS | 52 | [2] |
Experimental Protocols
General Synthesis of N,N'-Disubstituted Thioureas
This protocol describes a common method for the synthesis of thiourea derivatives from an isothiocyanate and a primary amine.[14][15]
Materials:
-
Substituted phenyl isothiocyanate
-
Primary or secondary amine
-
Acetone or Dichloromethane (DCM)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Dissolve equimolar amounts of the selected amine and the corresponding isothiocyanate in a suitable solvent such as acetone or DCM.[14][15]
-
Stir the reaction mixture at room temperature or reflux for a period ranging from a few hours to 28 hours, depending on the reactivity of the substrates.[14][15]
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[14]
-
Upon completion, remove the solvent under reduced pressure.
-
Filter the resulting solid product.[14]
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure thiourea derivative.[14]
-
Characterize the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Fourier-Transform Infrared (FTIR) spectroscopy, along with mass spectrometry.[12][14]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of novel thiourea compounds on cancer cell lines.[10]
Materials:
-
Human cancer cell lines (e.g., HT-29, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel thiourea compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized thiourea compounds for 24, 48, and 72 hours.[10]
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.[10]
Visualizing Pathways and Processes
Signaling Pathway
Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway by a novel thiourea derivative.
Experimental Workflow
Caption: A typical workflow for the discovery and initial development of novel thiourea compounds.
Logical Relationship
Caption: The relationship between chemical structure and biological activity in thiourea derivatives.
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. CN103420749B - Green synthesis method of thiourea derivative - Google Patents [patents.google.com]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. annexechem.com [annexechem.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Design and synthesis of novel ureido and thioureido conjugated hydrazone derivatives with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. benchchem.com [benchchem.com]
- 15. mjas.analis.com.my [mjas.analis.com.my]
In Silico Modeling of Thiourea Derivatives: A Technical Guide for Drug Discovery
Abstract
Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibition properties.[1][2][3][4] The exploration of this chemical space has been significantly accelerated by in silico modeling techniques, which allow for the rational design and prediction of the biological activity of novel compounds before their synthesis. This technical guide provides an in-depth overview of the core in silico methodologies employed in the study of thiourea derivatives, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, ADMET prediction, and molecular dynamics simulations. Detailed experimental protocols for both in silico and relevant in vitro validation assays are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Thiourea Derivatives in Drug Design
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives are characterized by the (R¹R²N)(R³R⁴N)C=S functional group.[1] This scaffold is capable of forming various non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological targets like enzymes and receptors.[2] These interactions are fundamental to their observed biological activities, which span a wide spectrum of therapeutic areas. Notably, thiourea derivatives have shown promise as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival, such as those involving K-Ras and HER2 proteins.[2][5][6] Furthermore, they have been investigated as inhibitors of various enzymes, including urease, carbonic anhydrases, and kinases, highlighting their potential in treating a variety of diseases.[7][8][9]
The versatility of the thiourea scaffold allows for extensive chemical modification, leading to large libraries of compounds. In silico modeling plays a crucial role in navigating this vast chemical space efficiently, prioritizing candidates for synthesis and experimental testing, thereby saving significant time and resources in the drug discovery pipeline.[9][10]
Core In Silico Modeling Techniques
A typical in silico drug design workflow for thiourea derivatives integrates several computational methods to build a comprehensive understanding of their potential as drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 10. jabs.fums.ac.ir [jabs.fums.ac.ir]
The Structure-Activity Relationship of Diaryl Thioureas: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The diaryl thiourea scaffold, characterized by a central thiourea core flanked by two aryl ring systems, represents a privileged structure in medicinal chemistry. Its synthetic accessibility and the ease with which substituents on the aryl rings can be modified have made it a fertile ground for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of diaryl thioureas, focusing on their anticancer, antiviral, and antibacterial properties. It details the experimental protocols used to evaluate these activities and visualizes the key signaling pathways and logical SAR principles.
Biological Activities and Structure-Activity Relationships
Diaryl thiourea derivatives have demonstrated a broad spectrum of biological activities, a testament to their ability to interact with various biological targets. The nature and position of substituents on the aryl rings play a critical role in modulating their potency and selectivity.
Anticancer Activity
Diaryl thioureas have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Raf/MEK/ERK and PI3K/Akt pathways.
Key SAR Insights:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups (e.g., -Cl, -Br, -CF3, -NO2) on the phenyl rings generally enhances anticancer activity.[2] These groups can increase the acidity of the N-H protons of the thiourea moiety, facilitating stronger hydrogen bonding interactions with target proteins.[3] For instance, compounds with 3,4-dichloro and 4-trifluoromethylphenyl substituents have shown high cytotoxic activity.[1]
-
Positional Isomerism: The position of substituents on the aryl rings influences biological activity. For example, some studies suggest that meta-substituted derivatives can be more active than their para-isomers.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the aryl substituents, plays a role in its ability to cross cell membranes and reach intracellular targets.
Quantitative Data on Anticancer Activity:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative diaryl thiourea derivatives against various cancer cell lines.
| Compound ID | Substituents | Cell Line | IC50 (µM) | Reference |
| 1 | 3,4-Dichlorophenyl | SW480 (Colon) | 7.3 - 9.0 | [1] |
| 2 | 4-(Trifluoromethyl)phenyl | PC3 (Prostate) | 6.9 | [1] |
| 3 | 4-Chlorophenyl | HT-29 (Colon) | 0.15 | [4] |
| 4 | 4-Chlorophenyl | H-460 (Lung) | 0.089 | [4] |
| 5 | 4-Chlorophenyl | A-549 (Lung) | 0.36 | [4] |
| 6 | 4-Chlorophenyl | MDA-MB-231 (Breast) | 0.75 | [4] |
| 7 | N/A | MCF-7 (Breast) | 338.33 | [5] |
Targeted Inhibition:
Diaryl thioureas have also been investigated as inhibitors of specific molecular targets involved in oncogenesis:
-
VEGFR-2: Several diaryl thiourea derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. IC50 values in the nanomolar to low micromolar range have been reported.[6][7][8][9][10]
-
HER2: Some quinazoline-based thiourea derivatives have demonstrated significant inhibition of Human Epidermal Growth Factor Receptor 2 (HER2), an important target in breast cancer.[11]
-
Topoisomerases: Thiosemicarbazone derivatives, structurally related to thioureas, have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs.[12][13][14][15]
Antiviral Activity
The diaryl thiourea scaffold has also proven to be a valuable template for the development of antiviral agents, with activity reported against a variety of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and others.
Key SAR Insights:
-
Acylthioureas: A series of acylthiourea derivatives have demonstrated broad-spectrum antiviral activity.[16]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole, into the diaryl thiourea structure has yielded potent anti-HIV agents.[17]
-
Specific Substitutions: The antiviral potency can be fine-tuned by specific substitutions on the aryl rings. For example, a furan-containing thiazolyl thiourea showed high potency against NNRTI-resistant HIV-1 isolates.[17]
Quantitative Data on Antiviral Activity:
The following table presents the half-maximal effective concentration (EC50) values for selected diaryl thiourea derivatives against different viruses.
| Compound ID | Virus | EC50 (µM) | Reference |
| Compound 1 | Vaccinia Virus | 0.25 | [16] |
| Compound 1 | La Crosse Virus | 0.27 | [16] |
| Acylthiourea 10m | Influenza A (H1N1) | 0.0008 | [18] |
| Diarylpyridine 5b2 | HIV-1 (IIIB) | 0.04 | [19] |
Antibacterial Activity
Diaryl thioureas have demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Key SAR Insights:
-
Electron-Withdrawing Groups: Similar to their anticancer activity, electron-withdrawing substituents on the aryl rings, such as nitro and halogen groups, tend to enhance antibacterial activity.[2]
-
Gram-Positive vs. Gram-Negative: Many diaryl thiourea derivatives show selective activity against Gram-positive bacteria, which may be attributed to differences in the bacterial cell wall structure.
-
Specific Moieties: The incorporation of certain moieties, like thiazole and D-glucose, has been shown to yield compounds with remarkable antibacterial activity.[2]
Quantitative Data on Antibacterial Activity:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative diaryl thiourea derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiourea 4h | S. aureus | 0.78 | [2] |
| Thiourea 4b | C. difficile | 0.78 | [2] |
| Thiourea 4b | S. pneumoniae | 0.78 | [2] |
| Thiourea 4b | E. coli | 0.78 - 3.125 | [2] |
| Compound 21 | M. tuberculosis H37Rv | 3.125 | [20] |
| Compound 20 | M. tuberculosis H37Rv | 6.25 | [20] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Diaryl Thioureas
A general and efficient method for the synthesis of unsymmetrical diaryl thioureas involves the reaction of an appropriate aryl isothiocyanate with a primary or secondary aromatic amine.
General Procedure:
-
To a solution of the aromatic amine (1.0 eq) in a suitable solvent (e.g., ethanol, dichloromethane, or toluene), add the aryl isothiocyanate (1.0 eq).[21][22]
-
The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the starting materials.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Microwave-assisted synthesis has also been reported as a rapid and efficient alternative to conventional heating.[23]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the diaryl thiourea compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caspase-3 Activity Assay (ELISA)
This assay quantitatively measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the diaryl thiourea compound at its IC50 concentration for a specified time. Harvest the cells and lyse them using a lysis buffer provided in the ELISA kit.
-
Plate Preparation: Add the cell lysates to a 96-well plate pre-coated with a caspase-3 capture antibody.
-
Incubation: Incubate the plate to allow the caspase-3 in the lysate to bind to the antibody.
-
Detection: Add a detection antibody that binds to a different epitope of caspase-3, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will catalyze a color change.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. The intensity of the color is proportional to the amount of active caspase-3 in the sample.
Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Protocol:
-
Cell Seeding: Seed a monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Compound Treatment: Pre-incubate the cell monolayers with different concentrations of the diaryl thiourea compound for a specified time.
-
Virus Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. The overlay medium should also contain the respective concentrations of the antiviral compound.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
Antibacterial Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.[24][25][26][27][28]
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the diaryl thiourea compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Signaling Pathways and Logical Relationships
The biological effects of diaryl thioureas are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design.
Key Signaling Pathways
Raf/MEK/ERK Signaling Pathway: This pathway is a critical regulator of cell proliferation, differentiation, and survival.[29] Aberrant activation of this pathway is a hallmark of many cancers. Diaryl ureas, such as sorafenib, are known inhibitors of Raf kinases.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diarylsemicarbazones: synthesis, antineoplastic activity and topoisomerase I inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. De novo design of type II topoisomerase inhibitors as potential antimicrobial agents targeting a novel binding region - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-HIV activity of aromatic and heterocyclic thiazolyl thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rational design and optimization of acylthioureas as novel potent influenza virus non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 28. bio-protocol.org [bio-protocol.org]
- 29. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Potential Therapeutic Targets of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Chlorophenyl)-3-phenyl-2-thiourea is a synthetic compound belonging to the versatile class of thiourea derivatives, which have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide consolidates the current understanding of the potential therapeutic applications of this compound, drawing insights from studies on structurally related analogues. The primary therapeutic avenues for this compound appear to be in oncology, infectious diseases, and enzyme inhibition-mediated pathologies. This document provides a comprehensive overview of these potential applications, including detailed experimental protocols for in vitro evaluation and visualizations of relevant biological pathways to guide future research and drug development efforts. While direct extensive data on this specific molecule is limited, the compiled information on analogous compounds strongly suggests its potential as a valuable lead structure for novel therapeutic agents.
Introduction
Thiourea and its derivatives represent a privileged scaffold in drug discovery, exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1] The presence of a toxophoric N-C=S group and the ability of the thiourea moiety to form stable complexes with metal ions are key to their biological actions. The compound this compound, featuring a halogenated phenyl ring, is of particular interest due to the often-enhanced bioactivity associated with halogen substitution. This guide explores its most promising therapeutic targets based on the established activities of structurally similar compounds.
Potential Therapeutic Targets and In Vitro Evaluation
Anticancer Activity
Thiourea derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation.[2][3] While specific data for this compound is not extensively available, related compounds have shown potent cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of a Structurally Related Bis-Thiourea Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,1'-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 (Leukemia) | 1.62 | [4] |
This data suggests that the 4-chlorophenylthiourea moiety is a key contributor to the cytotoxic activity and warrants the investigation of this compound against a panel of cancer cell lines.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MOLT-3, HepG2, A549, HuCCA-1) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 1: General Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
Thiourea derivatives are known to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[5] The introduction of halogen atoms into the phenyl ring of thiourea derivatives has been shown to enhance their antimicrobial potency.[6]
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) with a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganisms with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Diagram 2: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Enzyme Inhibition
Thiourea derivatives are recognized as potent inhibitors of various enzymes, with urease being a prominent target.[7] Urease inhibitors have therapeutic potential in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Table 2: Urease Inhibitory Activity of a Related Thiourea Derivative
| Compound | Enzyme Source | IC50 (µM) | Reference |
| 1-(4-chlorophenyl)-3-palmitoylthiourea | Jack Bean Urease | Potent Inhibitor | [8] |
The potent inhibition by a structurally similar compound strongly suggests that this compound should be evaluated as a urease inhibitor.
This colorimetric assay quantifies the ammonia produced from urea hydrolysis by urease.[9]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), urease enzyme solution, and various concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
-
Reaction Initiation: Add urea solution to initiate the enzymatic reaction and incubate for 30 minutes at 37°C.
-
Color Development: Add phenol-nitroprusside and alkaline hypochlorite reagents to each well. Incubate at 37°C for 10 minutes for color development (indophenol formation).
-
Absorbance Measurement: Measure the absorbance at 625 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Diagram 3: Urease Inhibition and Detection Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. mdpi.com [mdpi.com]
- 6. US9387186B2 - Thiourea derivatives - Google Patents [patents.google.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(4-chlorophenyl)-3-phenyl-2-thiourea, a diaryl thiourea derivative of interest in medicinal chemistry and drug development. The synthesis is achieved through the reaction of 4-chloroaniline and phenyl isothiocyanate. This application note includes a step-by-step experimental procedure, characterization data, and a discussion of the potential biological significance of this class of compounds, particularly their role in inducing apoptosis in cancer cells.
Introduction
Thiourea derivatives are a versatile class of organic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the thiourea moiety (–NH–C(S)–NH–) allows for diverse structural modifications, leading to a broad spectrum of pharmacological effects. This compound, in particular, has been investigated for its potential as a therapeutic agent. This document outlines a reliable and reproducible method for its synthesis and characterization.
Synthesis Protocol
The synthesis of this compound is typically achieved by the nucleophilic addition of 4-chloroaniline to phenyl isothiocyanate. The reaction is generally straightforward and can be carried out under mild conditions.
Materials and Reagents:
-
4-Chloroaniline
-
Phenyl isothiocyanate
-
Ethanol (or Dichloromethane)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
-
Crystallizing dish
Experimental Procedure:
-
In a round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in a suitable solvent such as ethanol or dichloromethane.
-
To this solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours or heated to reflux for 1-2 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.
-
The purified product is dried in a desiccator or a vacuum oven.
Data Presentation
The synthesized this compound can be characterized using various spectroscopic techniques. The expected data is summarized below.
| Property | Value |
| Chemical Formula | C₁₃H₁₁ClN₂S |
| Molecular Weight | 262.76 g/mol [1] |
| CAS Number | 7392-67-8[1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 152-154 °C |
| Solubility | Soluble in acetone, DMSO; sparingly soluble in ethanol |
Spectroscopic Data:
| Technique | Expected Peaks / Chemical Shifts (ppm) |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and chlorophenyl rings, as well as the N-H protons of the thiourea linkage. |
| ¹³C NMR | Resonances for the carbon atoms of the two aromatic rings and the characteristic thiocarbonyl (C=S) carbon. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=S stretching, and C-N stretching, as well as aromatic C-H and C=C stretching. |
Mandatory Visualization
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Apoptosis Induction Pathway
Many thiourea derivatives have been shown to exert their anticancer effects by inducing apoptosis.[2][3] A potential signaling pathway is illustrated below.
Caption: Proposed apoptosis induction pathway by thiourea derivatives.
Discussion
The synthesis of this compound is a robust and high-yielding process, making it an accessible compound for research purposes. The biological activity of thiourea derivatives is a subject of ongoing investigation. Their ability to induce apoptosis in cancer cells makes them attractive candidates for the development of new chemotherapeutic agents. The proposed mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in programmed cell death.[2][3] Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound.
Conclusion
This application note provides a comprehensive guide for the synthesis and characterization of this compound. The detailed protocol and expected analytical data will be valuable for researchers in organic synthesis and medicinal chemistry. The potential of this compound and its analogs as apoptosis-inducing agents highlights the importance of continued research into the biological activities of thiourea derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of Phenylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient synthesis of phenylthiourea derivatives utilizing microwave-assisted organic synthesis (MAOS). Phenylthiourea and its analogues are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods, often resulting in higher yields and significantly reduced reaction times.[3][4] These protocols are intended to guide researchers in the synthesis, purification, and characterization of novel phenylthiourea derivatives for applications in drug discovery and development.
Introduction
Thiourea derivatives are versatile scaffolds in the development of new therapeutic agents.[2] The presence of the N-C=S backbone allows for diverse substitutions, leading to a broad spectrum of pharmacological activities.[5] Phenylthiourea derivatives, in particular, have garnered considerable interest due to their potent biological effects.[1][6] Traditional synthesis methods often involve long reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, enabling rapid and efficient synthesis of compound libraries for biological screening.[3][7] This technology utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture.[7]
Applications in Drug Development
Phenylthiourea derivatives have been investigated for a multitude of therapeutic applications:
-
Anticancer Activity: These compounds have shown cytotoxicity against various cancer cell lines, including breast, colon, liver, and prostate cancer.[1][8] The mechanism of action often involves the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[8]
-
Antimicrobial Activity: Many phenylthiourea derivatives exhibit significant antibacterial and antifungal properties.[9] Some copper complexes of these derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by dually inhibiting DNA gyrase and topoisomerase IV.[9]
-
Enzyme Inhibition: Phenylthiourea derivatives are known inhibitors of tyrosinase, a key enzyme in melanin synthesis, making them potential agents for treating hyperpigmentation.[8] They have also been explored as inhibitors of macrophage migration inhibitory factor (MIF), a proinflammatory cytokine.[8]
-
Other Biological Activities: The diverse biological profile of these compounds also includes antiviral, anti-inflammatory, antioxidant, antitubercular, and antimalarial effects.[2]
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of Phenylthiourea Derivatives
This protocol describes a general method for the synthesis of N-substituted phenylthioureas by reacting an appropriate aniline with ammonium thiocyanate under microwave irradiation.
Materials:
-
Substituted aniline (0.1 mol)
-
Hydrochloric acid (9 mL)
-
Deionized water (25 mL)
-
Ammonium thiocyanate (0.1 mol)
-
Microwave reactor
Procedure:
-
In a round-bottom flask suitable for microwave synthesis, combine the substituted aniline (0.1 mol), hydrochloric acid (9 mL), and deionized water (25 mL).
-
Heat the mixture to 60-70 °C for 1 hour using conventional heating to ensure complete dissolution and salt formation.[6]
-
Cool the mixture for approximately 1 hour.[6]
-
Slowly add ammonium thiocyanate (0.1 mol) to the solution.
-
Place the reaction vessel in the microwave reactor and irradiate for 15 minutes.[6] (Note: Microwave power and temperature should be optimized for the specific substrate and reactor).
-
After irradiation, add 20 mL of water to the solution while stirring continuously to induce crystallization.[6]
-
Filter the resulting solid product and wash with cold water.
-
Dry the purified phenylthiourea derivative. A reported yield for the synthesis of phenylthiourea using this method is 86.3%.[6]
Protocol for Synthesis of 2-Amino-5-Aryl Thiazole Derivatives from Thiourea
This protocol details the microwave-assisted synthesis of 2-amino-5-phenyl thiazole derivatives, which are structurally related to phenylthioureas and often synthesized from thiourea.[10]
Materials:
-
Substituted acetophenone (0.01 mol)
-
Thiourea (0.01 mol)
-
NaHSO₄–SiO₂ (heterogeneous catalyst)
-
Ethyl acetate
-
Microwave reactor
Procedure:
-
In a pestle and mortar, grind the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and the NaHSO₄–SiO₂ catalyst for 2-3 minutes.[10]
-
Transfer the mixture to a 100 mL beaker.
-
Irradiate the mixture in a microwave oven at 320 W for 10-15 minutes.[10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[10]
-
Upon completion, extract the product with ethyl acetate (3 x 10 mL).[10]
-
Filter the solution to remove the catalyst. The catalyst can be reused.[10]
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Recrystallize the product from ethanol to yield the pure 2-amino-5-aryl thiazole derivative.[10]
Characterization of Phenylthiourea Derivatives
The synthesized compounds are typically characterized using a combination of spectroscopic methods to confirm their structure and purity.
-
Infrared (IR) Spectroscopy: The IR spectra of phenylthiourea derivatives show characteristic absorption bands. The C=S stretching vibrations are typically observed in the regions of 1342-1351 cm⁻¹ and 844-858 cm⁻¹.[9] The N-H stretching vibrations appear as broad peaks around 3350 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra provide information on the chemical environment of the hydrogen atoms. Aromatic protons typically appear in the range of δ 7.22 – 7.48 ppm. The NH₂ protons can be observed around δ 4.00 ppm.[10]
-
¹³C NMR: The carbon NMR spectra are used to identify all the unique carbon atoms in the molecule. The thiocarbonyl carbon (C=S) gives a characteristic signal. For example, in some derivatives, the C-2 carbon of a thiazole ring appears at δ 170.5 ppm.[10]
-
-
Elemental Analysis: This technique is used to determine the elemental composition (C, H, N, S) of the synthesized compound, which should be in agreement with the calculated values for the proposed molecular formula.[10]
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Bis-Thiourea Derivative. [5]
| Synthesis Method | Reaction Time | Yield (%) |
| Conventional Reflux | 24 hours | 44 |
| Microwave Irradiation | 10 minutes | 73 |
Table 2: In Vitro Antimicrobial Activity of Copper(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives (MIC, µg/mL). [9]
| Compound | S. aureus (Standard) | S. epidermidis (Standard) | E. coli (Standard) | C. albicans (Standard) |
| Cu1 | 16 | 32 | >64 | >64 |
| Cu2 | 32 | 64 | >64 | >64 |
| Cu3 | 16 | 32 | >64 | >64 |
| Cu4 | 8 | 16 | >64 | >64 |
| Cu5 | 4 | 8 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | 0.015 | - |
| Fluconazole ** | - | - | - | 0.5 |
| Reference antibacterial agent. **Reference antifungal agent. |
Table 3: In Vitro Cytotoxic Activity of Phenylthiourea-based Derivatives (IC₅₀, µM). [1]
| Compound | HCT-116 | HepG2 | MCF-7 | PC3 |
| 5 | 2.29 ± 0.46 | 10.32 ± 0.51 | 15.63 ± 0.49 | 21.09 ± 0.83 |
| 6 | 9.71 ± 0.34 | 12.84 ± 0.27 | 18.37 ± 0.62 | 25.41 ± 0.56 |
| 8 | 7.36 ± 0.25 | 11.59 ± 0.38 | 16.92 ± 0.74 | 23.78 ± 0.69 |
| Doxorubicin | 2.42 ± 0.02 | 4.16 ± 0.15 | 5.81 ± 0.21 | 7.23 ± 0.18 |
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of phenylthiourea derivatives.
Caption: Inhibition of EGFR/HER-2 signaling pathways by phenylthiourea derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. rjpbcs.com [rjpbcs.com]
Application Notes: 1-(4-Chlorophenyl)-3-phenyl-2-thiourea as a Potent Urease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as peptic ulcers, gastritis, and urinary tract infections. The inhibition of urease is a key therapeutic strategy to combat these infections. Thiourea derivatives have emerged as a promising class of urease inhibitors. This document provides detailed application notes and protocols for the investigation of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea as a urease inhibitor.
Quantitative Data
While a specific IC50 value for this compound was not found in the reviewed literature, numerous studies on structurally similar N,N'-disubstituted thioureas demonstrate potent urease inhibitory activity. For instance, various N,N'-disubstituted thioureas exhibit IC50 values ranging from the low micromolar to nanomolar concentrations.[1] One study reported an IC50 value of 5.53 ± 0.02 µM for a potent N,N'-disubstituted thiourea derivative.[2][3] Another series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids showed exceptionally high potency with IC50 values in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 µM.[1] The standard inhibitor, thiourea, typically displays an IC50 value of around 21.00 ± 0.11 μM.[2][3]
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Reference Compound | Reference IC50 (µM) |
| This compound (Expected Range) | Jack Bean Urease | Potent (Low µM - nM) | Likely Mixed/Non-competitive | Thiourea | ~21.0 |
| Potent N,N'-disubstituted thiourea analog | Jack Bean Urease | 5.53 ± 0.02 | Mixed-type | Thiourea | 21.00 ± 0.11 |
| 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrid (most potent) | Jack Bean Urease | 0.0019 ± 0.0011 | Non-competitive | Thiourea | 4.7455 ± 0.0545 |
Mechanism of Action
Thiourea derivatives are believed to inhibit urease by interacting with the nickel ions in the enzyme's active site. The sulfur and nitrogen atoms of the thiourea backbone are proposed to coordinate with the two Ni(II) ions, disrupting the catalytic machinery. The mode of inhibition for many thiourea derivatives has been identified as mixed or non-competitive, suggesting that they may bind to a site other than the substrate-binding pocket or to both the free enzyme and the enzyme-substrate complex.[3]
Proposed mechanism of urease inhibition.
Experimental Protocols
In Vitro Urease Inhibition Assay (Indophenol Method)
This protocol is adapted from established methods for determining urease inhibitory activity.[4][5]
Materials:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound (test compound)
-
Thiourea (standard inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the test compound and thiourea in DMSO. Serially dilute these stock solutions to obtain a range of concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution (or DMSO for control).
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Incubate the plate at room temperature for 10 minutes for color development.
-
Measure the absorbance at a wavelength of 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the urease activity, by plotting the percentage of inhibition against the inhibitor concentration.
-
Experimental workflow for the urease inhibition assay.
Kinetic Studies
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), the assay is performed with varying concentrations of both the substrate (urea) and the inhibitor.
Procedure:
-
Follow the general assay protocol described above.
-
Use a range of fixed concentrations of the inhibitor.
-
For each inhibitor concentration, vary the concentration of the substrate (urea).
-
Measure the reaction velocity (rate of ammonia production) for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or other kinetic models to determine the inhibition type and the inhibition constant (Ki).
Conclusion
This compound is a promising candidate for urease inhibition based on the high potency observed in structurally related compounds. The provided protocols offer a robust framework for its evaluation as a potential therapeutic agent. Further studies, including kinetic analysis and in vivo efficacy testing, are warranted to fully characterize its inhibitory profile.
References
- 1. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anticancer Activity of Thiourea Derivatives Against MCF-7 Cell Line
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anticancer activities of various thiourea derivatives against the MCF-7 human breast cancer cell line. It includes a summary of their cytotoxic effects, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and workflows.
Introduction
Thiourea derivatives have emerged as a promising class of compounds in cancer research, demonstrating significant cytotoxic effects against various cancer cell lines, including the MCF-7 breast cancer cell line.[1][2][3][4][5][6][7][8][9][10][11] Their structural diversity allows for the synthesis of numerous analogues, enabling the exploration of structure-activity relationships to develop more potent and selective anticancer agents.[2][6] These compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, often with greater efficacy than some standard chemotherapeutic drugs like doxorubicin.[4][6] The mechanism of action for many thiourea derivatives involves the modulation of key signaling pathways and the inhibition of enzymes crucial for cancer cell proliferation and survival, such as protein tyrosine kinases and topoisomerase.[3][9]
Data Presentation: Cytotoxicity of Thiourea Derivatives against MCF-7 Cells
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiourea derivatives against the MCF-7 cell line, as reported in several studies.
| Compound Name/Reference | Structure | IC50 (µM) against MCF-7 | Reference |
| Diarylthiourea (Compound 4) | N,N'-diarylthiourea derivative | 338.33 ± 1.52 | [2] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | Benzodioxole moiety | 7.0 | [4] |
| Compound 10e | 3,5-bis(trifluoromethyl)phenyl moiety | 9.19 | [5] |
| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea (63) | Benzimidazole derivative | 25.8 | [7] |
| N-(Allylcarbamothioyl)-2-chlorobenzamide (17) | 2-chlorobenzamide derivative | 2.6 | [8] |
| Thiourea derivative 20 | 1-aryl-3-(pyridin-2-yl) substituted | 1.3 | [8] |
| Bis-benzo[d][1][3]dioxol-5-yl thiourea 36 | para-phenylene linker | 4.5 | [8] |
| Fluorinated pyridine derivative 4a | Sulfonamide moiety | Most active in series | [9] |
| N-naphthoyl thiourea derivatives 2i-k | Naphthalene moiety | < 2.9 | [11] |
Doxorubicin, a standard chemotherapeutic agent, exhibited an IC50 of 4.56 µM in one study for comparison.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of thiourea derivatives against the MCF-7 cell line.
Cell Culture and Maintenance
MCF-7 cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[12][13] The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[12][13]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the thiourea derivatives and a vehicle control. Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with the thiourea derivative at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in a specific phase indicates cell cycle arrest.[2]
-
Annexin V/PI Assay for Apoptosis
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat MCF-7 cells with the thiourea derivative at its IC50 concentration for 24 hours.
-
Harvest and wash the cells as described for cell cycle analysis.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[2]
-
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell signaling.
-
Protocol:
-
Treat MCF-7 cells with the thiourea derivative and prepare whole-cell lysates.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of certain thiourea derivatives and the general workflow for evaluating their anticancer activity.
Caption: General workflow for evaluating the anticancer activity of thiourea derivatives.
Caption: Proposed intrinsic apoptosis pathway induced by some thiourea derivatives in MCF-7 cells.
Conclusion
Thiourea derivatives represent a versatile and potent class of compounds with significant anticancer activity against the MCF-7 breast cancer cell line. Their ability to induce apoptosis and cell cycle arrest, coupled with favorable cytotoxicity profiles, makes them attractive candidates for further development as novel cancer therapeutics. The protocols and data presented herein provide a valuable resource for researchers in the field of oncology and drug discovery. Further in vivo studies are warranted to validate the therapeutic potential of these promising compounds.[2]
References
- 1. benthamscience.com [benthamscience.com]
- 2. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antineoplastic activity of novel 20(S)-acylthiourea derivatives of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Identification, and Investigation of Anticancer Effects (MCF-7 Breast Cancer Cell Line) of New Curcumin Derivatives [ajgreenchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antimicrobial Screening of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial screening protocols and potential mechanisms of action for the compound 1-(4-Chlorophenyl)-3-phenyl-2-thiourea. While specific experimental data for this exact compound is not extensively available in public literature, this document outlines the standard procedures for its evaluation, supported by representative data from structurally similar thiourea derivatives.
Introduction
Thiourea derivatives are a class of organic compounds recognized for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The introduction of halogen substituents, such as chlorine, on the phenyl rings of N,N'-disubstituted thioureas has been shown to modulate their antimicrobial efficacy.[3] this compound belongs to this promising class of molecules. Its structural features suggest potential interference with microbial growth and viability, making it a candidate for antimicrobial drug discovery programs.
The following sections detail the standardized protocols for assessing the antimicrobial activity of this compound and exploring its potential mechanisms of action.
Quantitative Antimicrobial Activity (Representative Data)
Table 1: Representative Antibacterial Activity of Thiourea Derivatives
| Compound Analogue | Test Organism | MIC (µg/mL) | Reference |
| Thiourea Derivative TD4 | Staphylococcus aureus (ATCC 29213) | 2 | [4] |
| Thiourea Derivative TD4 | Methicillin-Resistant S. aureus (MRSA, USA300) | 2 | [4] |
| Halogenated Thiourea Derivatives | S. aureus | 32 - >1024 | [1] |
| N-benzoylthiourea derivatives | Gram-positive bacteria | 50 - 400 | [5] |
| N-benzoylthiourea derivatives | Gram-negative bacteria | 50 - 400 | [5] |
Table 2: Representative Antifungal Activity of Thiourea Derivatives
| Compound Analogue | Test Organism | MIC (µg/mL) | Reference |
| Thiourea derivatives of 2-thiophenecarboxylic acid | Candida auris | Varies | [2][6][7] |
| N-benzoylthiourea derivatives | Candida spp. | 25 - 100 | [5] |
| Halogenated Thiourea Derivatives | Candida albicans | 256 - >1024 | [1] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the minimum inhibitory concentration (MIC) of this compound against bacterial and fungal strains using the broth microdilution method.[8][9][10][11]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium (MHB or RPMI) in the wells of a 96-well plate to achieve a range of test concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Caption: Workflow for MIC determination by broth microdilution.
Agar Well Diffusion Assay
This protocol describes the agar well diffusion method to qualitatively assess the antimicrobial activity of this compound.[12][13][14]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial/fungal strains
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Pipettes and sterile tips
-
Incubator
-
Calipers
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into a standardized microbial suspension (0.5 McFarland).
-
Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of the microorganism.
-
-
Preparation of Wells and Application of Test Compound:
-
Use a sterile cork borer to create wells of 6-8 mm diameter in the inoculated agar plate.
-
Prepare a solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Pipette a fixed volume (e.g., 100 µL) of the compound solution into each well.
-
Use a solvent control and a standard antibiotic as negative and positive controls, respectively.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, measure the diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) in millimeters using calipers.
-
Caption: Workflow for the agar well diffusion assay.
Potential Mechanism of Action Studies
Thiourea derivatives can exert their antimicrobial effects through various mechanisms. The following protocols outline experiments to investigate two common modes of action: bacterial membrane permeabilization and DNA interaction.
Bacterial Membrane Permeabilization Assay
This assay assesses the ability of this compound to disrupt the bacterial cell membrane using the fluorescent probe N-Phenyl-1-naphthylamine (NPN).[3][15]
Materials:
-
This compound
-
Bacterial strain (e.g., E. coli)
-
Luria-Bertani (LB) broth
-
HEPES buffer (5 mM, pH 7.2)
-
N-Phenyl-1-naphthylamine (NPN)
-
Polymyxin B (positive control)
-
96-well black, clear-bottom microtiter plates
-
Fluorometer
Procedure:
-
Bacterial Culture Preparation:
-
Grow an overnight culture of the test bacteria in LB broth.
-
Dilute the overnight culture 1:100 in fresh LB broth and grow to mid-log phase (OD600 ≈ 0.5).
-
Harvest the cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD600 of 0.5.
-
-
Assay Setup:
-
Add 50 µL of the bacterial suspension to the wells of a 96-well plate.
-
Add 50 µL of this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a positive control (Polymyxin B) and a negative control (HEPES buffer).
-
-
NPN Addition and Fluorescence Measurement:
-
Add 10 µL of NPN solution (final concentration 10 µM) to each well.
-
Measure the fluorescence immediately using a fluorometer (excitation λ = 350 nm, emission λ = 420 nm) and continue to monitor over time (e.g., every 5 minutes for 30 minutes).
-
-
Data Analysis:
-
An increase in fluorescence intensity indicates the uptake of NPN due to membrane permeabilization.
-
Plot the change in fluorescence over time for each concentration of the test compound.
-
Caption: Hypothetical pathway of membrane permeabilization.
DNA Binding Assay
This electrophoretic mobility shift assay (EMSA) can be used to determine if this compound interacts directly with bacterial DNA.[16][17][18]
Materials:
-
This compound
-
Bacterial genomic DNA or a specific plasmid DNA
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, pH 7.5)
-
Agarose gel
-
Gel electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, mix a constant amount of DNA (e.g., 100 ng) with increasing concentrations of this compound.
-
Add binding buffer to a final volume of 20 µL.
-
Include a DNA-only control (no compound).
-
-
Incubation:
-
Incubate the reaction mixtures at room temperature for 30 minutes to allow for binding.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel (e.g., 1%).
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize it under a UV transilluminator.
-
If the compound binds to the DNA, the migration of the DNA through the gel will be retarded, resulting in a band shift or a smear compared to the DNA-only control.
-
Caption: Workflow for the DNA binding assay.
Conclusion
The provided protocols offer a standardized framework for the comprehensive antimicrobial evaluation of this compound. While specific data for this compound is pending experimental determination, the information on related thiourea derivatives suggests its potential as an antimicrobial agent. The outlined assays for MIC determination, agar diffusion, membrane permeabilization, and DNA binding will enable researchers to thoroughly characterize its activity and elucidate its mechanism of action, paving the way for its potential development as a novel therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. botanyjournals.com [botanyjournals.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development.[1] These compounds and their derivatives have demonstrated potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2] The specific compound, 1-(4-Chlorophenyl)-3-phenyl-2-thiourea, possesses the characteristic thiourea core structure (S=C(NH)2) substituted with a 4-chlorophenyl group and a phenyl group. While specific experimental data on this exact molecule is limited in publicly available literature, its structural similarity to other biologically active diaryl thioureas allows for informed predictions of its potential therapeutic applications and molecular targets.
These application notes provide a comprehensive guide for conducting molecular docking studies with this compound. The protocols and potential biological targets outlined below are based on the activities of structurally related thiourea derivatives. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in virtual screening and for elucidating the potential mechanism of action of novel drug candidates by modeling their interaction with biological macromolecules.[3]
Potential Therapeutic Applications and Molecular Targets
Based on the known biological activities of similar thiourea derivatives, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Anticancer Activity: Diaryl thiourea derivatives have shown significant cytotoxic effects against various cancer cell lines.[4][5] Potential molecular targets in this area include growth factor receptors like the Epidermal Growth Factor Receptor (EGFR) and intracellular signaling kinases.[6]
-
Antibacterial Activity: Thiourea compounds have been reported to inhibit essential bacterial enzymes, such as DNA gyrase and penicillin-binding proteins (PBPs), which are crucial for bacterial survival and replication.[7]
-
Anti-inflammatory Activity: Some thiourea derivatives exhibit anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases (COX) or by modulating pro-inflammatory signaling pathways.[2][8]
Data Presentation: Biological Activities of Structurally Similar Thiourea Derivatives
The following table summarizes the biological activities of thiourea derivatives that are structurally related to this compound. This data can be used to guide the selection of appropriate molecular targets for docking studies.
| Compound Name | Biological Activity | Cell Line/Organism | IC50/MIC Value | Reference |
| N-(phenylcarbamothioyl)-4-chloro-benzamide | Anticancer | T47D cells | 0.44 mM | [9] |
| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | Anticancer | SW620 cells | 1.5 µM | [4] |
| 1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | Anticancer | SW620 cells | 7.6 µM | [4] |
| 1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea | Anticancer | MCF-7 cells | 338.33 µM | [5] |
| 1-(2,5-Dichlorophenyl)-2-thiourea | Antibacterial | Staphylococcus aureus | - | [10] |
| 1-(2,5-Dichlorophenyl)-2-thiourea | Antibacterial | Escherichia coli | - | [10] |
| 1-(4-chlorophenyl)(2-hydroxy phenyl) methyl thiourea | Antibacterial | B. Subtilis, S. Aureus | - | [11] |
| 1-nicotinoyl-3-(m-nitrophenyl)-thiourea | Anti-inflammatory | Carrageenan-induced paw edema | 57.9% inhibition at 100 mg/kg | [8] |
Experimental Protocols
This section provides detailed methodologies for performing molecular docking studies with this compound against selected protein targets.
Protocol 1: Molecular Docking for Anticancer Activity (Target: EGFR)
Objective: To predict the binding affinity and interaction mode of this compound with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Materials:
-
Software: Molecular modeling software such as AutoDock, Schrödinger Maestro, or MOE (Molecular Operating Environment).
-
Ligand Structure: 3D structure of this compound. This can be generated using chemical drawing software like ChemDraw and subsequently energy minimized.
-
Protein Structure: Crystal structure of EGFR (e.g., PDB ID: 1M17).
Methodology:
-
Protein Preparation:
-
Download the crystal structure of EGFR from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).
-
Define the binding site, typically based on the location of the co-crystallized ligand in the original PDB file.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate atomic charges to the ligand.
-
-
Molecular Docking:
-
Set up the docking grid box around the defined binding site of the EGFR protein.
-
Perform the docking simulation using a chosen algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Generate multiple binding poses of the ligand within the protein's active site.
-
-
Analysis of Results:
-
Analyze the docking results to identify the pose with the lowest binding energy (highest affinity).
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Compare the binding mode and energy with known EGFR inhibitors if available.
-
Protocol 2: Molecular Docking for Antibacterial Activity (Target: DNA Gyrase)
Objective: To investigate the potential of this compound to inhibit bacterial DNA gyrase, a validated target for antibiotics.
Materials:
-
Software: Molecular modeling software.
-
Ligand Structure: Prepared 3D structure of this compound.
-
Protein Structure: Crystal structure of bacterial DNA gyrase (e.g., from Staphylococcus aureus, PDB ID: 2XCT).
Methodology:
-
Protein Preparation:
-
Obtain the crystal structure of DNA gyrase from the PDB.
-
Prepare the protein by removing water, ions, and co-crystallized ligands.
-
Add hydrogens and assign charges.
-
Identify the ATP-binding site, which is the target for many gyrase inhibitors.
-
-
Ligand Preparation:
-
Follow the same procedure as in Protocol 1 to prepare the 3D structure of the ligand.
-
-
Molecular Docking:
-
Define the grid box to encompass the ATP-binding site of DNA gyrase.
-
Run the docking simulation to predict the binding poses of the compound.
-
-
Analysis of Results:
-
Evaluate the docking scores (binding energies) of the generated poses.
-
Analyze the interactions between the ligand and the key amino acid residues in the ATP-binding pocket.
-
Compare the predicted binding mode with that of known DNA gyrase inhibitors.
-
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: A generalized workflow for molecular docking studies.
Caption: Potential inhibition of the EGFR signaling pathway.
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
References
- 1. Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 3. Frontiers | Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes [frontiersin.org]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jppres.com [jppres.com]
- 7. Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. jppres.com [jppres.com]
- 10. Anti-polyphenol oxidase and antibacterial activities of 1-(2,5-dichlorophenyl)-2-thiourea as an anti-browning agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea and related thiourea derivatives. The following sections detail the principles of common cytotoxicity assays, provide step-by-step experimental protocols, present summarized data on the efficacy of analogous thiourea compounds, and illustrate a key signaling pathway often implicated in their mechanism of action.
Introduction to Cytotoxicity of Thiourea Derivatives
Thiourea derivatives represent a class of organic compounds with a broad spectrum of biological activities, including significant potential as anticancer agents. Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines. The cytotoxic effects of thiourea derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with critical cellular signaling pathways. While specific data for this compound is not extensively documented in publicly available literature, studies on structurally similar N,N'-diarylthiourea derivatives provide valuable insights into its potential efficacy and mechanism of action. These compounds have shown cytotoxic activity against a range of human cancer cell lines, including those from colon, breast, and prostate cancers, as well as leukemia.
Data Presentation: Cytotoxicity of Structurally Related Thiourea Derivatives
Note: The following data is for thiourea derivatives structurally analogous to this compound and is presented to be representative of the potential activity of this class of compounds. IC50 values indicate the concentration of a compound required to inhibit the growth of 50% of a cell population.
Table 1: IC50 Values (µM) of 3-(Trifluoromethyl)phenylthiourea Analogs Against Various Cell Lines
| Compound | SW480 (Colon Cancer) | SW620 (Colon Cancer) | PC3 (Prostate Cancer) | K-562 (Leukemia) | HaCaT (Normal Keratinocytes) | Selectivity Index (SW620) |
| Analog 1 | 9.0 ± 1.21 | 1.5 ± 0.23 | 6.3 ± 1.12 | 8.9 ± 0.98 | > 30 | > 20.0 |
| Analog 2 | 8.9 ± 0.76 | 2.8 ± 0.45 | 13.7 ± 2.11 | 15.6 ± 1.87 | > 40 | > 14.3 |
| Analog 3 | 12.7 ± 1.53 | 7.3 ± 0.88 | 10.2 ± 1.05 | > 20 | > 50 | > 6.8 |
| Cisplatin | 8.1 ± 0.95 | 10.5 ± 1.32 | 12.1 ± 1.56 | 5.2 ± 0.67 | 15.3 ± 2.01 | 1.46 |
Data adapted from studies on substituted 1,3-disubstituted thiourea derivatives.[1]
Table 2: Apoptosis Induction by Thiourea Analogs in Cancer Cell Lines
| Compound (at IC50) | Cell Line | % Apoptotic Cells (Early + Late) |
| Analog 1 | SW620 | 73% |
| Analog 1 | K-562 | 95-99% |
| Analog 2 | SW480 | 58% |
Data reflects the pro-apoptotic activity of potent thiourea derivatives.[1]
Experimental Protocols
Detailed methodologies for key in vitro cytotoxicity assays are provided below.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][4]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[2][5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4][6] Measure the absorbance at 570 nm using a microplate reader.[5] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[4][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with a damaged plasma membrane.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1][7] A reference wavelength of 680 nm can be used for background correction.[7]
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer) and a minimum LDH release control (untreated cells).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[8]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.[8]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide staining solutions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional binding buffer to each sample and analyze immediately using a flow cytometer.[8] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Potential Signaling Pathway
Caption: Putative signaling pathway affected by thiourea derivatives.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 6. On the cytotoxic activity of Pd(II) complexes of N,N-disubstituted-N'-acyl thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
Application of Thiourea Derivatives as Mercury Sensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of thiourea derivatives as selective and sensitive sensors for mercury (Hg²⁺) ions. It includes detailed application notes, experimental protocols, and a summary of the performance of various thiourea-based sensors. The unique ability of the thiourea moiety to act as a potent chelating agent for heavy metal ions, particularly the thiophilic mercury ion, forms the basis of these sensing applications.[1]
Introduction
Thiourea and its derivatives are versatile organosulfur compounds with significant potential in various scientific fields, including medicinal chemistry and environmental science.[2][3] Their utility as chemosensors stems from the presence of nucleophilic sulfur and nitrogen atoms, which can establish strong interactions with metal ions.[4][5] Mercury, a highly toxic heavy metal, poses severe threats to human health and the ecosystem.[6][7] Consequently, the development of reliable and efficient sensors for its detection is of paramount importance. Thiourea derivatives have emerged as a promising class of compounds for this purpose, offering high selectivity and sensitivity in the detection of Hg²⁺.[4][8]
Sensing Mechanisms
The detection of mercury ions by thiourea derivatives typically relies on a few key signaling mechanisms that result in a measurable optical response, such as a change in color (colorimetric) or fluorescence intensity (fluorometric).
2.1. Colorimetric Sensing:
Colorimetric sensors allow for the visual detection of Hg²⁺, often without the need for sophisticated instrumentation. The interaction between the thiourea derivative and mercury ions can lead to the aggregation of nanoparticles or a change in the electronic properties of the molecule, resulting in a distinct color change. For instance, a mixture of thiourea derivatives and gold nanoparticles can exhibit a color change from red to blue in the presence of Hg²⁺.[9]
2.2. Fluorescent Sensing:
Fluorescent chemosensors based on thiourea derivatives offer high sensitivity and are widely used for mercury detection. The binding of Hg²⁺ to the thiourea moiety can modulate the fluorescence properties of the sensor through several mechanisms:
-
Photoinduced Electron Transfer (PET): In the absence of Hg²⁺, the fluorescence of the fluorophore can be quenched by an electron transfer from the thiourea group. Upon binding of Hg²⁺, this PET process is inhibited, leading to a "turn-on" fluorescence response.[4]
-
Intramolecular Charge Transfer (ICT): The binding of Hg²⁺ can alter the electron density within the sensor molecule, leading to a shift in the emission wavelength or an enhancement of the fluorescence intensity.[2][10]
-
Complex Formation: The formation of a stable complex between the thiourea derivative and Hg²⁺ can rigidify the molecular structure, reducing non-radiative decay pathways and leading to fluorescence enhancement.[4]
Quantitative Data Summary
The following tables summarize the analytical performance of various thiourea-based mercury sensors reported in the literature.
Table 1: Performance of Selected Fluorescent Thiourea-Based Mercury Sensors
| Sensor Name/Description | Detection Limit (LOD) | Linear Range | Solvent System | Reference |
| 1-phenyl-3-(pyridin-4-yl)thiourea | 0.134 µM | 0-80 µL addition of Hg²⁺ | DMSO:H₂O (10:90, v/v) | [2][10][11] |
| TH3 (a novel thiourea derivative) | Not specified | Not specified | Not specified | [4] |
| N-((6-methylbenzo[d]thiazol-2-yl)carbamothioyl)-3,5-bis(trifluoromethyl)benzamide, TS | 0.005 µg/mL | Not specified | MeOH/water (2:98, v/v) | [7] |
| Quinoline-thiourea conjugate probe, AQS | Not specified | Not specified | DMSO:H₂O (1:1) | [7] |
| Rhodamine-based probe with thiourea receptor | 3.0 x 10⁻⁸ M | 8.0 x 10⁻⁸ to 1.0 x 10⁻⁵ M | 50% H₂O/CH₃CH₂OH (pH 7.24) | [12] |
Table 2: Performance of Selected Colorimetric Thiourea-Based Mercury Sensors
| Sensor System | Detection Principle | Detection Limit (LOD) | Linear Range | Reference |
| Thiourea derivatives and Gold Nanoparticles | Inhibition of TU-induced AuNP aggregation | 6 nM | 0.05-1.0 µM | [9] |
| Urea-modified Gold Nanoparticles | Aggregation of AuNPs | 30 nM | 30-400 nM | [13] |
| Gold/Silver Bimetallic Nanoparticles | Color change from brownish-orange to purple | 0.526 mg/L | 0.5-80 mg/L | [14] |
Experimental Protocols
This section provides generalized experimental protocols for the synthesis of thiourea derivatives and their application in mercury sensing.
4.1. General Synthesis of Thiourea Derivatives
Thiourea derivatives can be synthesized through the reaction of an appropriate isothiocyanate with a primary or secondary amine.[6][15]
Materials:
-
Substituted isothiocyanate (e.g., 1-naphthyl isothiocyanate, ethyl isothiocyanate)
-
Substituted amine (e.g., 1,3-phenylenediamine, isomers of toluidine)
-
Dichloromethane (DCM) or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Dissolve the substituted amine in dichloromethane in a round-bottom flask.
-
Add a stoichiometric equivalent of the substituted isothiocyanate to the solution.
-
Reflux the reaction mixture for a specified period (e.g., 23-28 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[15]
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by filtration.[15]
-
Wash the precipitate with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the synthesized thiourea derivative using techniques such as FT-IR, ¹H NMR, and ¹³C NMR.[6]
4.2. Protocol for "Naked-Eye" Colorimetric Detection of Hg²⁺
This protocol describes a simple method for the visual detection of mercury ions.
Materials:
-
Synthesized thiourea derivative
-
Dimethyl sulfoxide (DMSO)
-
Stock solutions of various metal ions (e.g., Hg²⁺, Ag⁺, Fe²⁺, Pb²⁺, Ni²⁺, Zn²⁺, Cu²⁺, Sn²⁺) in deionized water or DMSO (e.g., 1 x 10⁻³ M).[6]
-
Test tubes or a multi-well plate
Procedure:
-
Prepare a stock solution of the thiourea derivative in DMSO (e.g., 1 x 10⁻³ M).[6]
-
In separate test tubes or wells, add a specific volume of the thiourea derivative solution.
-
To each tube/well, add an equivalent volume of a different metal ion solution.
-
Observe any color changes by the naked eye and record the results.[6]
4.3. Protocol for Fluorometric Detection of Hg²⁺
This protocol outlines the steps for quantitative detection of mercury ions using a fluorescence spectrophotometer.
Materials:
-
Synthesized fluorescent thiourea-based sensor
-
Appropriate solvent system (e.g., DMSO:H₂O mixture)
-
Stock solution of Hg²⁺ of known concentration
-
Stock solutions of other potentially interfering metal ions
-
Fluorescence spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of the thiourea sensor in the chosen solvent system.
-
Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of Hg²⁺.
-
Incubate the solutions for a specific time at room temperature to allow for complex formation.[8]
-
Measure the fluorescence emission spectrum of each solution using the fluorescence spectrophotometer, ensuring to use the appropriate excitation wavelength.[8]
-
Plot the fluorescence intensity at the emission maximum against the concentration of Hg²⁺ to generate a calibration curve.
-
To assess selectivity, repeat the measurement with solutions containing the sensor and other metal ions at the same concentration as Hg²⁺.[10]
Visualizations
5.1. Signaling Pathway for a "Turn-On" Fluorescent Sensor
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | Semantic Scholar [semanticscholar.org]
- 6. orientjchem.org [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thiourea Functionalised Receptor for Selective Detection of Mercury Ions and its Application in Serum Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 14. mdpi.com [mdpi.com]
- 15. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols for Cholinesterase Inhibition Assay with 1-(4-Chlorophenyl)-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] The inhibition of these enzymes is a critical therapeutic strategy for managing neurodegenerative disorders such as Alzheimer's disease.[1][3] Thiourea derivatives have emerged as a promising class of cholinesterase inhibitors.[3][4] This document provides a detailed protocol for assessing the cholinesterase inhibitory potential of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea using a colorimetric method based on the Ellman's reaction.[5][6]
Principle of the Assay
The cholinesterase inhibition assay is based on the Ellman's method, which measures the activity of cholinesterase enzymes.[5][7] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[5] This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[5][8] The rate of color development is directly proportional to the enzyme activity. The presence of an inhibitor, such as this compound, will decrease the rate of the reaction.
Data Presentation
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea | 0.04 ± 0.01 | - | [3] |
| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea | - | 0.06 ± 0.02 | [3] |
| A chiral thiourea derivative (compound 6b) | - | 1.46 ± 1.99 | [9] |
| Halogenated thiourea derivative (compound 1t) | 0.12 ± 0.05 (Ki) | - | [10] |
| Halogenated thiourea derivative (compound 1b) | - | 0.03 ± 0.001 (Ki) | [10] |
Experimental Protocols
Materials and Reagents
-
Enzymes: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) and Butyrylcholinesterase (BChE) from equine serum.
-
Substrate: Acetylthiocholine iodide (ATCI).[5]
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).[5]
-
Test Compound: this compound (CAS: 7392-67-8).[11]
-
Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[5]
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound.
-
Positive Control: Donepezil or Galantamine.
-
Equipment: 96-well microplate reader, multichannel pipette, incubator.
Preparation of Solutions
-
Assay Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
AChE/BChE Enzyme Stock Solution: Prepare a stock solution of the enzyme in the assay buffer. A typical starting concentration for the well is 0.1-0.25 U/mL.[5]
-
ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water. This solution should be prepared fresh.[5]
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Protect this solution from light.[5]
-
Test Compound Solutions: Prepare a high-concentration stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 1% to prevent enzyme inhibition by the solvent.
Assay Procedure (96-well plate format)
-
Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (enzyme and substrate, no inhibitor), a positive control (enzyme, substrate, and a known inhibitor), and the test compound at various concentrations.
-
Enzyme and Inhibitor Incubation:
-
To each well (except the blank), add 20 µL of the AChE or BChE working solution.
-
Add 20 µL of the appropriate dilution of this compound or the positive control to the respective wells.
-
To the negative control and blank wells, add 20 µL of the assay buffer (containing the same percentage of DMSO as the test compound wells).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing the substrate and the chromogen. For each well, you will need 10 µL of DTNB stock solution and 10 µL of ATCI stock solution in 140 µL of assay buffer.
-
Add 160 µL of this reaction mixture to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.
-
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes to monitor the reaction kinetics.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test) / Rate of Negative Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualizations
Caption: Experimental workflow for the cholinesterase inhibition assay.
Caption: Mechanism of cholinesterase inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, cholinesterase inhibition and molecular modelling studies of coumarin linked thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Based Design of Chiral Thioureas as Anticholinesterase Inhibitors Using Enantiopure α-Methylbenzylamines: Synthesis, Enzyme Inhibition, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
Application Notes: 1-(4-Chlorophenyl)-3-phenyl-2-thiourea as a Versatile Intermediate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea as a key intermediate in the synthesis of various heterocyclic compounds. This document includes detailed experimental protocols for the synthesis of thiazole and pyrimidine derivatives, quantitative data, and visual diagrams of reaction pathways to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable and readily available synthetic intermediate (CAS No. 7392-67-8). Its bifunctional nature, possessing both nucleophilic nitrogen and sulfur atoms, makes it an ideal precursor for the construction of a variety of heterocyclic scaffolds. Thiazole and pyrimidine ring systems, in particular, are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This document outlines established protocols for leveraging this compound in the synthesis of these important heterocyclic families.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a classical and efficient method for the construction of the thiazole ring. This reaction involves the cyclocondensation of a thiourea derivative with an α-haloketone. In the context of this compound, this reaction leads to the formation of 2-(arylimino)thiazole derivatives with specific substitution patterns.
General Reaction Scheme: Hantzsch Thiazole Synthesis
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
Q2: I am experiencing a low yield in my synthesis. What are the likely causes?
Low yields in the synthesis of this compound from phenyl isothiocyanate and 4-chloroaniline can be attributed to several factors:
-
Degradation of Phenyl Isothiocyanate: Isothiocyanates can be unstable, especially at elevated temperatures, leading to the formation of byproducts.[1][5] It is recommended to use freshly purified isothiocyanate and conduct the reaction at room temperature or even 0°C.[5]
-
Low Nucleophilicity of 4-Chloroaniline: The presence of the electron-withdrawing chloro group on the aniline ring reduces its nucleophilicity, which can slow down the reaction rate.[3][4]
-
Impurities in Starting Materials: The purity of both the phenyl isothiocyanate and 4-chloroaniline is crucial. Water contamination in the amine can lead to the hydrolysis of the isothiocyanate.[5]
-
Steric Hindrance: While less of a factor with these specific reactants, significant steric hindrance on either the amine or the isothiocyanate can impede the reaction.[1]
Q3: What are the common side products, and how can I minimize their formation?
A common issue is the presence of unreacted starting materials in the final product.[5] Additionally, side reactions can occur due to the degradation of the isothiocyanate at higher temperatures.[5] To minimize these, it is advisable to:
-
Maintain a low reaction temperature (room temperature or below).[5]
-
Add the phenyl isothiocyanate dropwise to the solution of 4-chloroaniline to control any exothermic processes.[5]
-
Ensure the use of pure and dry reagents.[5]
-
Consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[5]
Q4: My product is an oil and is difficult to crystallize. What can I do?
If the product initially appears as an oil, purification can be challenging. Here are a couple of techniques to try:
-
Trituration: Vigorously stirring the oil with a poor solvent, such as hexane or a mixture of ether and hexane, can induce crystallization by washing away impurities that inhibit solidification.[3]
-
Column Chromatography: If trituration is unsuccessful, purification using silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexane.[3]
Troubleshooting Guides
Problem: Low Product Yield
| Possible Cause | Recommended Solution | Expected Outcome |
| Degradation of Phenyl Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store it in a cool, dark, and dry place. Consider running the reaction at 0°C or room temperature.[1][5] | Improved yield and a reduction in side products resulting from isothiocyanate decomposition.[1] |
| Low Nucleophilicity of 4-Chloroaniline | The addition of a non-nucleophilic base, like triethylamine, can help to activate the amine.[1] Alternatively, increasing the reaction time or gentle heating can be attempted, though with caution to avoid isothiocyanate degradation.[1] | Increased conversion to the desired thiourea product.[1] |
| Sub-optimal Reaction Conditions | Optimize the solvent and temperature. While often run at room temperature, some reactions benefit from microwave irradiation, which can significantly reduce reaction times and improve yields.[6] Mechanochemical methods like ball milling have also been shown to provide quantitative yields rapidly.[4] | Higher yield and purity of the final product. |
| Inaccurate Stoichiometry | Ensure a 1:1 molar ratio of phenyl isothiocyanate to 4-chloroaniline.[3] | Maximized conversion of the limiting reagent. |
Problem: Product Impurity
| Possible Cause | Recommended Solution | Expected Outcome |
| Unreacted Starting Materials | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the limiting reactant.[1] Purify the product via recrystallization or column chromatography.[3] | A purer final product with a sharp melting point. |
| Formation of Symmetrical Thiourea | This can occur if the isothiocyanate reacts with the starting amine in methods where the isothiocyanate is generated in situ.[1] When using the direct method, ensure the purity of the starting materials. | Formation of the desired unsymmetrical thiourea. |
| Co-precipitation of Impurities | If the product precipitates from the reaction mixture, it may trap starting materials or byproducts.[3] Dissolve the precipitate in a suitable solvent and recrystallize, or purify by column chromatography.[3] | Enhanced purity of the isolated product. |
Experimental Protocols
Method 1: Conventional Synthesis from Phenyl Isothiocyanate and 4-Chloroaniline
-
Preparation: In a round-bottom flask, dissolve 4-chloroaniline (1.0 equivalent) in a suitable solvent such as dichloromethane or ethanol.
-
Reaction: To this solution, add phenyl isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature with continuous stirring.[1] The reaction is often exothermic, so a controlled addition rate is important.
-
Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).[1] If the reaction is slow, gentle heating can be applied, but this should be done cautiously to prevent the degradation of the isothiocyanate.[1]
-
Workup: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure to remove the solvent.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[2]
Method 2: Microwave-Assisted Solvent-Free Synthesis
-
Preparation: In a microwave-safe vessel, mix 4-chloroaniline (1.0 equivalent) and phenyl isothiocyanate (1.0 equivalent) without any solvent.
-
Reaction: Place the vessel in a microwave reactor and irradiate for a short period (typically 1.5-4.5 minutes).[6] The reaction progress can be monitored by TLC.
-
Purification: The resulting solid product is often of high purity and can be further purified by recrystallization if necessary. This method has been reported to yield excellent results (91-97%).[6]
Data Presentation
Table 1: Effect of Synthesis Method on Yield and Reaction Time
| Method | Conditions | Reaction Time | Reported Yield (%) | Reference |
| Conventional | Ethanol, Reflux | 4 hours | ~86% (for a similar synthesis) | [7] |
| Microwave-Assisted | Solvent-Free | 1.5 - 4.5 minutes | 91 - 97% | [6] |
| Mechanochemical | Ball Milling | 10 minutes | ≥99% | [4] |
| Conventional | Dichloromethane, Room Temp. | Several hours | Typically high, but variable | General protocol[1] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for addressing low yield in the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for N,N'-Disubstituted Thioureas
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N,N'-disubstituted thioureas.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of N,N'-disubstituted thioureas, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and solutions?
Answer: Low or no yield in the synthesis of N,N'-disubstituted thioureas can arise from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
Potential Causes & Recommended Solutions for Low Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Poor Nucleophilicity of the Amine | For amines with electron-withdrawing groups (e.g., 4-nitroaniline), increase the reaction temperature.[1][2] Consider using a more reactive thioacylating agent like thiophosgene (with appropriate safety precautions) or employing a catalyst.[1] For weakly nucleophilic amines, a stronger base or a phase transfer catalyst may be beneficial.[3] | Increased reaction rate and higher conversion to the desired product.[2][3] |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time.[2][3] Microwave irradiation can also be effective in overcoming steric barriers.[1][3] | Enhanced conversion to the thiourea product.[3] |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Isothiocyanates can be sensitive to moisture, so store them in a cool, dark, and dry environment.[2][3] Consider in-situ generation of the isothiocyanate.[3] | Improved yield and reduction of side products resulting from isothiocyanate decomposition.[3] |
| Incomplete Reaction | Extend the reaction time and monitor progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] | Drive the reaction to completion and maximize product formation. |
| Suboptimal Reaction Conditions | Optimize the solvent; polar aprotic solvents like THF and DCM are commonly used.[1][4] For certain reactions, an "on-water" synthesis can be a sustainable and efficient alternative.[1][5] Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[1][6][7] | Increased reaction rate and yield. |
Issue 2: Formation of Significant Impurities and Side Products
Question: I have obtained my desired thiourea, but it is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to minimizing them.
Common Side Reactions & Minimization Strategies
| Side Reaction | Minimization Strategy |
| Formation of Symmetrical N,N'-disubstituted Thiourea | This is common when generating the isothiocyanate in situ from an amine and carbon disulfide.[2][3] To favor the unsymmetrical product, control the stoichiometry carefully. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[3] |
| Formation of Dithiocarbamate Salts | In reactions involving carbon disulfide, dithiocarbamate salts are expected intermediates.[1] Incomplete conversion or side reactions of this intermediate can lead to impurities. Ensure sufficient reaction time and optimal temperature to promote conversion to the desired isothiocyanate intermediate. The addition of a coupling reagent like a carbodiimide can facilitate this conversion.[3] |
| Decomposition of Starting Materials/Intermediates | As mentioned, isothiocyanates can be unstable.[1][3] Ensure the purity and stability of all starting materials. Avoid excessively high temperatures, which can lead to decomposition.[1] |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my final N,N'-disubstituted thiourea product. What are the best approaches?
Answer: The purification strategy depends on the nature of the product (solid or oil) and the impurities present.
Purification Troubleshooting
| Product Characteristic | Recommended Purification Method |
| Impure Solid Product | Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.[4] Filtration and Washing: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[1] |
| Oily or Non-Crystalline Product | Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products.[1][4] A silica gel column with a gradient of ethyl acetate in hexane is a common choice. Use TLC to determine the optimal solvent system beforehand.[4] Trituration: If the product is a viscous oil, stirring it vigorously with a poor solvent (e.g., hexane) can sometimes induce crystallization by washing away impurities that inhibit solidification.[4] |
| Product in Solution with Impurities | Acid-Base Extraction: If the product and impurities have different acid-base properties, an acid-base workup can be an effective purification step.[1] Extraction and Washing: Use a suitable solvent to extract the product from the reaction mixture. The organic layer can then be washed with brine or a mild acidic/basic solution to remove impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
A1: The most prevalent methods include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method.[3]
-
Thionation of urea using Lawesson's reagent: This involves converting the carbonyl group of a urea to a thiocarbonyl group.[3][9]
Q2: How do the electronic properties of the reactants affect the reaction rate?
A2: The reaction rate is significantly influenced by the electronic properties of both the amine and the isothiocyanate.
-
Amine Nucleophilicity: Amines with electron-donating groups are more nucleophilic and react faster. Conversely, amines with electron-withdrawing groups are less nucleophilic and react more slowly.[4]
-
Isothiocyanate Electrophilicity: Isothiocyanates with electron-withdrawing groups are more electrophilic and react faster.[4]
Q3: What are typical solvents and temperatures for the reaction of an amine with an isothiocyanate?
A3: The reaction is versatile. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and ethanol.[4] Temperatures can range from room temperature to reflux, depending on the reactivity of the starting materials. Many reactions proceed smoothly at room temperature within a few hours.[4]
Q4: Can microwave-assisted synthesis be beneficial?
A4: Yes, microwave irradiation has been shown to drastically reduce reaction times, in some cases from hours to minutes, and can improve yields.[1][6][7]
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea from an Amine and an Isothiocyanate
-
Materials:
-
Procedure:
-
Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Add the isothiocyanate to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[3]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.[3] If the reaction is slow, it can be gently heated.[3]
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), remove the solvent by rotary evaporation.[1][3]
-
Purify the crude product if necessary by recrystallization or column chromatography.[4]
-
Data Presentation
Table 1: Effect of Solvent on Reaction Yield and Time
| Amine | Isothiocyanate | Solvent | Temperature | Time | Yield (%) |
| Aniline | Phenyl isothiocyanate | THF | Room Temp | 2 h | >95 |
| 4-Nitroaniline | Phenyl isothiocyanate | THF | Reflux | 12 h | ~70 |
| Benzylamine | Phenyl isothiocyanate | DCM | Room Temp | 1 h | >98 |
| Aniline | Phenyl isothiocyanate | Water | Reflux | 1 h | ~90[5] |
| Various amines | Various isothiocyanates | Solvent-free (Grinding) | Room Temp | 5-15 min | >99[10] |
| Various amines | Various isothiocyanates | Solvent-free (Microwave) | - | 1.5-4.5 min | 91-97[7] |
Table 2: Effect of Catalyst on Thiourea Synthesis
| Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) |
| Primary amines + CS₂ | ZnO/Al₂O₃ | - | - | - | -[1] |
| Isocyanides + Sulfur | DBU (2 mol%) | Cyrene™ or GBL | 40 °C | - | 34-95[11] |
| Thiourea + Diisopropylamine | PEG-400 | Water | Reflux | 24 h | 81[12] |
Visualizations
Caption: General experimental workflow for the synthesis of N,N'-disubstituted thioureas.
Caption: Troubleshooting logic for addressing low product yield in thiourea synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]
- 12. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Therapeutic Index of Thiourea Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with thiourea derivatives, particularly concerning their cytotoxicity in normal cells. Our goal is to offer practical solutions and experimental guidance to help maximize the therapeutic potential of these compounds while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: Some of our lead thiourea derivatives show high potency against cancer cell lines but also significant toxicity to normal cell lines. What are the initial steps to address this?
A1: The primary goal is to improve the selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells. Here are some initial strategies:
-
Structural Modification: Minor structural changes to the thiourea scaffold can significantly impact selectivity. Consider synthesizing analogs with different substitutions on the aryl rings. Studies have shown that the presence of electron-withdrawing groups or halogenated phenyl rings can enhance anticancer activity while maintaining favorable selectivity against normal cells.[1][2]
-
Comparative Cytotoxicity Screening: Expand your cell line panel to include a wider range of cancer and normal cell types. This will provide a more comprehensive understanding of the compound's selectivity profile and may reveal cancer types where the compound is more selectively potent.
-
Dose-Response Analysis: Perform detailed dose-response studies on both cancer and normal cell lines to accurately determine the IC50 (half-maximal inhibitory concentration) values and calculate the SI.
Q2: What are some advanced strategies to reduce the cytotoxicity of our thiourea compounds in normal tissues?
A2: If structural modification is not feasible or insufficient, consider these advanced approaches:
-
Co-administration with Cytoprotective Agents: Investigate the use of cytoprotective agents that can shield normal cells from the toxic effects of chemotherapy. Amifostine, for example, is a prodrug that is converted to an active thiol metabolite that scavenges free radicals in normal tissues.[3] While specific studies with thiourea derivatives may be limited, this is a promising area for investigation.
-
Targeted Drug Delivery Systems: Encapsulating your thiourea derivative in a nanoparticle-based drug delivery system can enhance its delivery to tumor tissues through the enhanced permeability and retention (EPR) effect, thereby reducing systemic toxicity.[4][5] Liposomal formulations and functionalized nanoparticles are excellent options to explore.[6][7] For instance, thiourea-functionalized silicon nanoparticles have been developed for targeted delivery to EGFR-expressing cancer cells.[8]
-
"Cyclotherapy" Approach: If your thiourea derivative targets cycling cells, you could explore a "cyclotherapy" strategy. This involves pre-treating with an agent that induces a temporary cell cycle arrest in normal cells, making them less susceptible to the cytotoxic effects of the thiourea compound.[9][10]
Q3: We are observing inconsistent results in our cytotoxicity assays. What are some common pitfalls?
A3: Inconsistent results in cytotoxicity assays like the MTT assay can arise from several factors:
-
Cell Seeding Density: Ensure that the cell seeding density is optimized for your specific cell lines and the duration of the assay. Overly confluent or sparse cultures can lead to variable results.
-
Compound Solubility: Thiourea derivatives can sometimes have poor aqueous solubility. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in culture medium. Precipitated compound will lead to inaccurate dosing.
-
Incubation Time: The optimal incubation time with the compound can vary between cell lines. A time-course experiment can help determine the most appropriate endpoint.
-
Assay Interference: Some compounds can interfere with the chemistry of the cytotoxicity assay itself. For example, compounds with reducing properties can directly reduce the MTT reagent, leading to a false-positive signal. Always include a "compound-only" control (no cells) to check for this.
Troubleshooting Guides
Issue 1: High Background in ROS Scavenging Assays
| Potential Cause | Troubleshooting Step |
| Autofluorescence of the Thiourea Derivative: | Run a control experiment with the compound in cell-free medium to measure its intrinsic fluorescence at the excitation/emission wavelengths of your ROS probe. |
| Direct Reaction with the ROS Probe: | Test whether your compound directly reduces or oxidizes the ROS probe (e.g., DCFH-DA) in a cell-free system. |
| Light-Induced Probe Oxidation: | Protect your plates from light as much as possible during incubation and reading, as probes like DCFH-DA are light-sensitive. |
Issue 2: Difficulty in Interpreting Apoptosis Assay Results
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody/Dye Concentration: | Titrate your Annexin V-FITC and Propidium Iodide (PI) concentrations to determine the optimal staining concentrations for your cell lines. |
| Cell Clumping: | Ensure single-cell suspension before staining and analysis by gentle pipetting or passing through a cell strainer. |
| Delayed Analysis: | Analyze stained cells promptly (ideally within 1 hour) to avoid progression of apoptosis and secondary necrosis, which can complicate interpretation. |
| Incorrect Gating in Flow Cytometry: | Use unstained and single-stained controls to set up your compensation and gates correctly. |
Quantitative Data Summary
The following tables summarize the cytotoxic activity of selected thiourea derivatives against various cancer and normal cell lines, as reported in the literature. This data can serve as a benchmark for your own experimental results.
Table 1: Cytotoxicity (IC50, µM) of Selected Thiourea Derivatives in Cancer and Normal Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 | HaCaT (keratinocytes) | 24.7 | 16.5 | [2] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (colon cancer) | 1.11 | - | - | - | |
| ATX 11 (iodine at meta position) | HK-1 (nasopharyngeal carcinoma) | 4.7 | - | - | - | [11] |
| Compound with 2,4-dibromobenzene substituent | HepG2 (liver cancer) | 19.3 µg/ml | Vero-B (normal kidney) | No cytotoxicity | >1 | [9] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the viability of cells treated with thiourea derivatives.
Materials:
-
Cells in culture
-
Thiourea derivative stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the thiourea derivative in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Annexin V-FITC/PI Apoptosis Assay
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with the thiourea derivative for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[13]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.[15]
Reactive Oxygen Species (ROS) Detection using DCFH-DA
This protocol measures intracellular ROS levels.
Materials:
-
Cells in culture
-
Thiourea derivative
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Serum-free medium
-
PBS
Procedure:
-
Seed cells in a 24-well plate or a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treat the cells with the thiourea derivative for the desired time. Include a positive control (e.g., H2O2) and a negative control.
-
Prepare a fresh working solution of DCFH-DA (e.g., 20 µM) in pre-warmed serum-free medium.[16]
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well and measure the fluorescence using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).[17]
Western Blot Analysis of Signaling Pathways
This protocol allows for the analysis of protein expression and phosphorylation status in key signaling pathways.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-EGFR, EGFR, β-catenin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells in RIPA buffer and collect the supernatant after centrifugation.[18]
-
Determine the protein concentration of each lysate using the BCA assay.[1][2]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[19]
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of your thiourea derivatives is crucial for optimizing their efficacy and selectivity. Below are diagrams of key signaling pathways that are often modulated by these compounds, along with a typical experimental workflow.
Signaling Pathways
Experimental Workflow
References
- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Nanoparticle-based materials in anticancer drug delivery: Current and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of Diagnostic Silicon Nanoparticles for Targeted Delivery of Thiourea to Epidermal Growth Factor Receptor-Expressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. atcc.org [atcc.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing the Antibacterial Potency of Chlorophenyl Thioureas
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with chlorophenyl thioureas.
Frequently Asked Questions (FAQs)
Synthesis & Characterization
Q1: My thiourea synthesis from a chlorophenyl isothiocyanate and an amine is resulting in a low yield. What are the potential causes and solutions? Low yields can stem from several factors, including the instability of the isothiocyanate, steric hindrance from bulky substituents, or the low nucleophilicity of the amine used.[1]
Troubleshooting Low Synthesis Yield
| Potential Cause | Recommended Solution | Expected Outcome |
|---|---|---|
| Degradation of isothiocyanate | Use freshly prepared or purified isothiocyanate. Store it in a cool, dark, and dry environment. Consider generating the isothiocyanate in-situ for immediate use.[1] | Improved yield and reduction of side products arising from decomposition. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[1] | Increased conversion to the desired thiourea product. |
| Low Amine Nucleophilicity | For weakly nucleophilic amines (e.g., those with strong electron-withdrawing groups), consider using a stronger base or a phase transfer catalyst to facilitate the reaction.[1] | Enhanced reaction rate and improved yield. |
Q2: During purification, my product appears as an oily residue instead of a crystalline solid. How can I induce crystallization? Uninterrupted, rapid evaporation of the initial reaction mixture can sometimes lead to oily products.[2] To obtain a crystalline solid, powder the crude material and suspend it in water, warming it gently (e.g., to 70°C) with stirring, then allowing it to cool slowly.[2] Recrystallization from a suitable solvent system, such as ethanol diluted with hot benzene and petroleum ether, can also yield crystalline products.[2]
Q3: I am having trouble with the solubility of my synthesized chlorophenyl thiourea derivatives for biological assays. What can I do? Thiourea derivatives can have poor solubility in aqueous media.[3] For antimicrobial testing, compounds are often first dissolved in a solvent like Dimethyl Sulfoxide (DMSO) at a high concentration, and then diluted in the broth medium for the assay.[4] It is crucial to ensure the final concentration of DMSO in the assay does not affect bacterial growth; it should be used as a negative control.[4]
Antibacterial Testing & Data Interpretation
Q4: My Minimum Inhibitory Concentration (MIC) results for the same compound are inconsistent across different experimental runs. What factors could be causing this variability? Multiple factors can influence the outcome of antimicrobial susceptibility testing (AST). Key variables include the pH of the growth medium, incubation temperature, inoculum size (bacterial density), and the precise concentration of the tested compound.[5][6] Adhering strictly to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is essential for reproducibility.[7]
Q5: How do I properly interpret MIC values? Can I compare the MIC of my compound directly with the MIC of a standard antibiotic like Ciprofloxacin? The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7] A lower MIC value indicates greater potency. However, direct comparison of MIC values between different classes of compounds (e.g., a novel thiourea and a fluoroquinolone) can be misleading, as their mechanisms of action and optimal concentration ranges differ.[8] The interpretation of an MIC value is categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on predefined breakpoints specific to each antibiotic against a particular organism.[7][8] For novel compounds, these breakpoints are not yet established.
Q6: My compound shows a large zone of inhibition in a disk diffusion assay but a high MIC in the broth microdilution assay. What could explain this discrepancy? This discrepancy can occur due to differences in the compound's diffusion properties in agar versus its stability and solubility in liquid broth.[5] Factors like molecular weight and hydrophobicity affect diffusion through the agar. A compound that diffuses well might show a large zone even if its potency (MIC) is moderate. Conversely, a potent but poorly soluble or unstable compound might show a high MIC in broth.[3]
Quantitative Data Summary
The following tables summarize the antibacterial activity (MIC) of various chlorophenyl thiourea derivatives against selected bacterial strains as reported in the literature.
Table 1: Antibacterial Activity of N-Benzoyl-N'-(chlorophenyl) Thiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 | [9] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 | [9] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thiourea (general) | E. coli | 32 - 1024 | [9] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thiourea (general) | S. enteritidis | 32 - 1024 | [9] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thiourea (general) | P. aeruginosa | 32 - 1024 |[9] |
Table 2: Antibacterial Activity of 4-Chloro-3-nitrophenylthiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-chloro-3-nitrophenylthiourea derivative (general) | Standard & Hospital Strains | 0.5 - 2 | [10] |
| Derivative with 3,4-dichlorophenyl substituent | Gram-positive pathogens | 0.5 - 2 | [10] |
| Derivative with 3-chloro-4-methylphenyl substituent | Gram-positive pathogens | 0.5 - 2 |[10] |
Table 3: Antibacterial Activity of Other Chlorophenyl Thiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Thiourea Derivative TD4 | S. aureus (ATCC 29213) | 2 | [11] |
| Thiourea Derivative TD4 | MRSA (USA 300) | 2 | [11] |
| 1-(4-fluoro-3-chlorophenyl)-3-(1H-1,2,4-triazol-3-yl)thiourea | S. aureus & S. epidermidis | 4 - 32 | [12] |
| N,N-dimethyl-N'-(4-chlorobenzoyl)thiourea Complexes | S. aureus | 50 - 400 | [13] |
| N,N-dimethyl-N'-(4-chlorobenzoyl)thiourea Complexes | E. coli | 50 - 400 |[13] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Chlorophenyl Thioureas
This protocol outlines a common method for synthesizing thioureas from an isothiocyanate and a primary or secondary amine.[1]
-
Reactant Preparation: Dissolve the desired amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Isothiocyanate: Add the corresponding chlorophenyl isothiocyanate (1.0-1.1 equivalents) to the solution. The addition can be done dropwise if the reaction is exothermic.[1]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress using Thin-Layer Chromatography (TLC). If the reaction is slow, it can be gently heated.
-
Work-up: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude product by recrystallization from an appropriate solvent or by column chromatography to obtain the pure thiourea derivative.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the MIC of a compound against a bacterial strain.[6][14]
-
Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., chlorophenyl thiourea derivative) by dissolving it in 100% DMSO to a known concentration (e.g., 10 mg/mL).[4]
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum. Typically, grow the bacterial strain to the logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL) in the wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium to achieve a range of desired final concentrations.[14]
-
Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth with compound and DMSO, no bacteria) to check for compound precipitation or contamination.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound and the positive control well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[14]
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[6]
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for synthesizing N,N'-disubstituted chlorophenyl thioureas.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. idexx.dk [idexx.dk]
- 8. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 9. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
Technical Support Center: Crystallization of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For N,N'-diarylthioureas like this compound, common choices include ethanol, isopropanol, or mixtures such as ethanol/water or acetone/hexane. The selection of the solvent system is critical and may require some empirical testing to determine the best option for your specific purity requirements and yield.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the solute. To address this, you can try adding a small amount of additional hot solvent to the mixture to decrease the saturation. Alternatively, using a lower boiling point solvent or a co-solvent system can also be effective. Slowing down the cooling process can also prevent oiling out.[1]
Q3: The crystallization is happening too quickly, resulting in small, impure crystals. How can I slow it down?
A3: Rapid crystallization can trap impurities within the crystal lattice. To promote the formation of larger, purer crystals, a slower cooling rate is necessary. This can be achieved by allowing the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to an ice bath. Using a slightly larger volume of solvent than the minimum required for dissolution at high temperature can also help to slow down the crystallization process.[1]
Q4: My final yield is very low. What are the common causes and solutions?
A4: A low yield can result from several factors. Using an excessive amount of solvent will cause a significant portion of your compound to remain in the mother liquor. To mitigate this, use the minimum amount of hot solvent necessary to fully dissolve the compound. Another cause can be premature crystallization during a hot filtration step. To avoid this, ensure your filtration apparatus is pre-heated. Finally, ensure that the crystallization is complete by allowing sufficient time for cooling and potentially placing the solution in an ice bath to maximize crystal formation.[1]
Q5: How can I remove colored impurities during recrystallization?
A5: If your solution has a noticeable color, this may be due to the presence of high molecular weight, colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the crystallization of this compound.
Problem: No Crystals Form Upon Cooling
If no crystals form after the solution has cooled to room temperature and been placed in an ice bath, consider the following steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a seed crystal.
-
-
Increase Supersaturation:
-
If induction methods fail, it is likely that the solution is not supersaturated. Reheat the solution and evaporate some of the solvent to increase the concentration of the solute. Then, allow the solution to cool again.[1]
-
Problem: Oiling Out
As mentioned in the FAQs, "oiling out" is a common issue. The following workflow can help to resolve this problem.
References
Technical Support Center: Purification of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(4-Chlorophenyl)-3-phenyl-2-thiourea.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent. | - Try a less polar solvent or a mixed-solvent system. Good starting points are ethanol/water or acetone/hexane mixtures.[1] - Ensure you are using the minimum amount of hot solvent to dissolve the crude product.[1] - Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystallization.[1] |
| The compound "oiled out" instead of crystallizing. | - This occurs when the solution is supersaturated or cools too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound if available. | |
| Product is still impure after recrystallization (e.g., broad melting point) | The chosen recrystallization solvent is not effective at separating the impurity. | - Try a different solvent system. If a non-polar impurity is suspected, a more polar solvent might be effective, and vice-versa. - Perform a second recrystallization. - Consider an alternative purification method like column chromatography.[2] |
| The impurity co-crystallizes with the product. | - This can happen if the impurity is structurally very similar to the product. Column chromatography is often the best solution in this case.[2] | |
| Difficulty with Column Chromatography | The compound is not moving from the origin (low Rf). | - The solvent system (eluent) is not polar enough. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate in a hexane/ethyl acetate mixture). |
| The compound is running with the solvent front (high Rf). | - The eluent is too polar. Decrease the polarity of the eluent (e.g., by increasing the proportion of hexane). | |
| Poor separation of the product from impurities. | - Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a shallower solvent gradient during elution. | |
| Product appears as an off-white or colored solid | Presence of colored impurities. | - During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal and then hot filter the solution to remove colored impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and often most effective method for purifying solid organic compounds like this compound is recrystallization.[1] Column chromatography is a powerful alternative, especially for removing impurities with similar solubility profiles to the product.[2]
Q2: What are some good starting solvents for the recrystallization of this compound?
A2: Ethanol is a good single solvent to try first.[1] If a single solvent is not effective, mixed solvent systems such as ethanol/water or acetone/hexane can be very effective.[1]
Q3: What are the likely impurities in my crude this compound?
A3: Common impurities include unreacted starting materials (4-chloroaniline and phenyl isothiocyanate) and the symmetrically disubstituted thioureas, N,N'-bis(4-chlorophenyl)thiourea and N,N'-diphenylthiourea, which can form as side products.[2]
Q4: How can I tell if my purified product is pure?
A4: A sharp melting point close to the literature value (152°C) is a good indicator of purity. You can also use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to assess purity.
Q5: My purified product has a low yield. What are the common causes for product loss during purification?
A5: Low yields can result from several factors, including using too much solvent during recrystallization, incomplete precipitation, and losses during transfers and filtration.[2] Careful technique is crucial to maximize recovery.
Experimental Protocols
Method A: Single-Solvent Recrystallization from Ethanol
This method is a good starting point for the purification of this compound.
Materials:
-
Crude this compound
-
95% Ethanol
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Protocol:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of 95% ethanol and heat the mixture with stirring on a hotplate.
-
Continue to add small portions of hot ethanol until the solid just dissolves. Use the minimum amount of hot solvent necessary.[1]
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature to allow for the formation of large crystals.[1]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold 95% ethanol.[1]
-
Dry the purified crystals, then determine the yield and melting point.
Method B: Mixed-Solvent Recrystallization from Ethanol/Water
This method is useful if the compound is too soluble in pure ethanol.
Materials:
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hotplate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Protocol:
-
Dissolve the crude product in the minimum amount of hot 95% ethanol in an Erlenmeyer flask.[1]
-
To the hot solution, add hot deionized water dropwise until the solution becomes cloudy.[1]
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[1]
-
Allow the solution to cool slowly to room temperature.
-
Place the flask in an ice bath for at least 30 minutes.[1]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals and assess their purity.
Data Presentation
| Purification Method | Solvent System | Typical Yield (%) | Expected Purity (by HPLC, %) | Melting Point (°C) |
| Recrystallization | Ethanol | 70-85 | >99.0 | 151-153 |
| Recrystallization | Ethanol/Water | 75-90 | >99.5 | 151-153 |
| Column Chromatography | Hexane/Ethyl Acetate | 60-80 | >99.5 | 152-153 |
Note: Yields are dependent on the purity of the crude material.
Visualizations
Caption: A generalized workflow for the purification of this compound by recrystallization.
Caption: A decision-making diagram for troubleshooting low purity results after recrystallization.
References
Technical Support Center: Stability of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea
This technical support center provides guidance on the stability testing of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea in solution. It is intended for researchers, scientists, and drug development professionals. The information provided is based on general principles of chemical stability testing and may require optimization for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its structure, this compound is a non-polar molecule and is expected to have low solubility in water. It is predicted to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. For aqueous stability studies, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous buffer of choice. However, be aware that the organic co-solvent can influence the stability of the compound.
Q2: What are the likely degradation pathways for this compound in solution?
A2: Thiourea derivatives can be susceptible to several degradation pathways, particularly under stress conditions:
-
Hydrolysis: The thiourea functional group can undergo hydrolysis, especially under acidic or basic conditions, which may lead to the formation of corresponding ureas, amines (4-chloroaniline and aniline), and sulfides.
-
Oxidation: The sulfur atom in the thiourea moiety is susceptible to oxidation, which can lead to the formation of sulfenic, sulfinic, or sulfonic acid derivatives, or disulfide-linked species.
-
Photodegradation: Exposure to UV or visible light may induce photolytic cleavage or rearrangement of the molecule.
-
Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: The most common and effective technique for stability testing is High-Performance Liquid Chromatography (HPLC) with UV detection, as the aromatic rings in the molecule will absorb UV light. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Other techniques that could be employed for identification of degradation products include Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: How should I prepare solutions of this compound for stability studies?
A4: Due to its low aqueous solubility, a common approach is to dissolve the compound in a minimal amount of a water-miscible organic solvent like acetonitrile or methanol and then dilute it to the final concentration with the desired aqueous buffer. It is crucial to evaluate the stability of the compound in the chosen co-solvent as well. For forced degradation studies, the concentration of the API is typically in the range of 0.1 to 1 mg/mL.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution during the experiment.
-
Question: Why is my compound precipitating, and what can I do to prevent it?
-
Answer: Precipitation is likely due to the low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Increase the proportion of organic co-solvent: Gradually increase the percentage of the organic solvent (e.g., acetonitrile, methanol) in your aqueous solution. Be mindful that this can affect the degradation kinetics.
-
Lower the compound concentration: If experimentally feasible, reduce the concentration of the compound.
-
Adjust the pH: The solubility of the compound may be pH-dependent. Evaluate the solubility at different pH values.
-
Use a different co-solvent: Consider using alternative water-miscible solvents like DMSO or DMF, but verify their compatibility with your analytical method.
-
-
Issue 2: I am observing unexpected peaks in my HPLC chromatogram at the initial time point.
-
Question: What is the origin of these initial, unexpected peaks in my chromatogram?
-
Answer: These peaks could be due to several factors:
-
Troubleshooting Steps:
-
Check the purity of the starting material: The compound itself may contain impurities. Request a certificate of analysis from the supplier or purify the compound if necessary.
-
Investigate the solvent: The peaks may originate from the solvent or impurities within it. Run a blank injection of the solvent.
-
Assess for immediate degradation: The compound might be degrading very rapidly upon dissolution in the chosen solvent. Analyze the sample immediately after preparation and compare it with the chromatogram of a solution prepared in a solvent in which the compound is known to be stable (e.g., pure acetonitrile).
-
Look for interactions with the vial or container: The compound may be adsorbing to or reacting with the surface of the container. Using silanized glass vials can mitigate this issue.
-
-
Issue 3: The mass balance in my forced degradation study is below 90%.
-
Question: Why is the total amount of the drug and its degradation products less than the initial amount?
-
Answer: A poor mass balance can indicate several issues:
-
Troubleshooting Steps:
-
Check for non-UV active degradants: Some degradation products may not have a chromophore and will be invisible to the UV detector. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to search for these.
-
Investigate the formation of volatile degradants: Degradation might be producing volatile compounds that are lost from the sample.
-
Look for precipitation of degradants: One or more degradation products might be insoluble in the sample matrix and precipitate out. Visually inspect the sample and consider dissolving the precipitate in a stronger solvent for analysis.
-
Assess adsorption to container surfaces: The parent compound or its degradation products may be adsorbing to the sample vial.
-
Ensure complete extraction (if applicable): If a sample preparation/extraction step is involved, ensure the extraction efficiency is high for both the parent compound and the degradants.
-
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[1]
-
Objective: To identify the likely degradation products of this compound under various stress conditions.
-
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for 24 hours.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute with the mobile phase to a suitable concentration and analyze by a stability-indicating HPLC method.
-
Suggested HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Time (hours) | % Assay of Parent | % Degradation | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH (60°C) | 24 | 78.5 | 21.5 | 3 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 7.9 | 1 |
| Thermal (60°C) | 24 | 98.6 | 1.4 | 1 |
| Photolytic (UV) | 24 | 95.3 | 4.7 | 2 |
Table 2: Long-Term Stability Data at 25°C/60% RH (Illustrative)
| Time (months) | % Assay of Parent | Total Impurities (%) |
| 0 | 99.8 | 0.2 |
| 3 | 99.5 | 0.5 |
| 6 | 99.2 | 0.8 |
| 12 | 98.7 | 1.3 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting unexpected HPLC peaks.
References
Technical Support Center: Synthesis and Stability of Thiourea Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiourea compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of these versatile molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which thiourea compounds degrade during synthesis?
A1: Thiourea compounds are susceptible to several degradation pathways during synthesis, primarily influenced by reaction conditions. The main routes of degradation include:
-
Thermal Decomposition: At elevated temperatures, thiourea can isomerize to ammonium thiocyanate. Further heating can lead to the release of ammonia, carbon disulfide, and hydrogen sulfide.[1][2]
-
Hydrolysis: In the presence of water, thiourea can be hydrolyzed to ammonia and carbon dioxide, a reaction that can be accelerated by acidic or basic conditions.[3]
-
Oxidation: The thiocarbonyl group is prone to oxidation by various agents, including atmospheric oxygen.[4] Milder oxidants like iodine can lead to the formation of a cationic disulfide, while stronger agents such as hydrogen peroxide can form thiourea dioxide.[3][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of thiourea compounds.[5][6]
Q2: I am observing a low yield in my N,N'-disubstituted thiourea synthesis. What are the likely causes and how can I improve it?
A2: Low yields in N,N'-disubstituted thiourea synthesis are a common issue. The potential causes and corresponding solutions are summarized below:
| Potential Cause | Recommended Solution |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers. |
| Low Amine Nucleophilicity | Add a non-nucleophilic base, such as triethylamine, to activate the amine. For amines with strong electron-withdrawing groups, consider using a more forcing reaction condition or a catalyst. |
| Side Reactions | Optimize stoichiometry to avoid excesses of reactants that can lead to byproducts. Monitor the reaction closely using Thin Layer Chromatography (TLC) to stop it once the starting material is consumed. |
Q3: What are some common byproducts in thiourea synthesis and how can their formation be minimized?
A3: Byproduct formation is dependent on the synthetic route. Common byproducts include symmetrical thioureas when an unsymmetrical product is desired, and hydrolysis or oxidation products.
| Byproduct | Formation Pathway | Minimization Strategy |
| Symmetrical Thiourea | Reaction of an in-situ generated isothiocyanate with the starting amine before the second amine is added. | Use a two-step, one-pot method where the isothiocyanate is fully formed before the addition of the second amine. Control stoichiometry carefully. |
| Urea Derivatives | Hydrolysis of thiourea or isothiocyanate intermediates in the presence of water. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Guanidine Derivatives | Can be formed from the decomposition of thiourea at elevated temperatures. | Maintain a controlled reaction temperature and avoid excessive heating.[3] |
Q4: How can I effectively purify my synthesized thiourea compound?
A4: The purification strategy depends on the properties of your compound and the impurities present. Common methods include:
-
Recrystallization: Often the most effective method for solid thioureas. Common solvents include ethanol or ethanol/water mixtures.
-
Column Chromatography: A versatile technique for separating compounds with similar polarities.
-
Acid-Base Extraction: Useful if the product and impurities have different acid-base properties. Unreacted amines can often be removed by washing with a dilute acid solution.[7]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: The reaction is not proceeding to completion, as indicated by TLC.
-
Possible Cause: Insufficient reactivity of starting materials (e.g., a weakly nucleophilic amine or a sterically hindered isothiocyanate).
-
Recommended Action:
-
Increase the reaction temperature.
-
Prolong the reaction time.
-
Consider using a catalyst. For certain reactions, a base like triethylamine can enhance the nucleophilicity of the amine.
-
If using a solvent, ensure it is appropriate for the reaction. Sometimes, solvent-free conditions or microwave irradiation can accelerate the reaction.[3]
-
Problem 2: The isolated product is a different color than expected (e.g., yellow instead of white).
-
Possible Cause: Oxidation or photodegradation of the thiourea compound.[5]
-
Recommended Action:
-
During workup and storage, protect the compound from light by using amber vials or covering the flask with aluminum foil.[6]
-
Store the final product in a cool, dark, and dry place, preferably under an inert atmosphere.[5]
-
Consider adding an antioxidant during storage if the compound is particularly sensitive to oxidation.[6]
-
Problem 3: An insoluble material precipitates from the reaction mixture.
-
Possible Cause: Formation of insoluble byproducts, such as those from the decomposition of reagents like Lawesson's reagent, or the product itself precipitating out.
-
Recommended Action:
-
If the precipitate is a byproduct, it can often be removed by filtration.
-
If the precipitate is the desired product, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[7]
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N,N'-Disubstituted Thioureas from an Amine and an Isothiocyanate
This protocol describes a standard method for the synthesis of an N,N'-disubstituted thiourea in solution.
-
Materials:
-
Primary or secondary amine (1.0 mmol)
-
Isothiocyanate (1.0 mmol)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the amine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Add the isothiocyanate to the solution. The addition is typically done at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.
-
Once the reaction is complete (indicated by the consumption of the starting materials), remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7]
-
Data Presentation
Table 1: Effect of Reaction Temperature on Thiourea Yield (Synthesis from Urea and Lawesson's Reagent)
This table illustrates the principle that yield often increases with temperature to an optimal point, after which side reactions or decomposition can lead to a decrease in yield.[8]
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 55 | 3.5 | ~50 |
| 65 | 3.5 | ~58 |
| 75 | 3.5 | 64.14 |
| 85 | 3.5 | ~60 |
Table 2: Stability of Thiourea in Aqueous Solution at Different pH and Temperatures
The stability of thiourea in solution is significantly influenced by pH and temperature.
| pH | Temperature (°C) | Observation |
| 3-7 | 25 | Relatively stable |
| >5 | Ambient | Irreversible decomposition of Au(I)-thiourea complexes observed.[9] |
| Acidic | >35 | In the presence of ferric ions, significant consumption of thiourea is observed.[4] |
Visualizations
Caption: General experimental workflow for thiourea synthesis.
Caption: Key degradation pathways for thiourea compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Fundamental study of the chemical stability and oxidation of thiourea in acidic ferric media - UBC Library Open Collections [open.library.ubc.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ligand-Protein Binding in Docking with Thiourea Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when performing molecular docking studies with thiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when preparing a thiourea derivative for docking?
A1: Proper preparation of thiourea derivatives is crucial for successful docking. Key considerations include:
-
Tautomeric and Protonation States: The thiourea moiety can exist in different tautomeric forms. It is essential to determine the most likely protonation and tautomeric state at physiological pH (typically 7.4).[1]
-
3D Structure Generation: Start with a high-quality 3D structure of the ligand. This can be generated using software like ChemDraw, Marvin Sketch, or Avogadro.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field, such as MMFF94 or AMBER, to obtain a low-energy conformation.[2]
-
Charge Assignment: Accurately assign partial charges to the ligand atoms. The Gasteiger charge calculation method is commonly used.
-
Rotatable Bonds: Define the rotatable bonds in the thiourea derivative to allow for conformational flexibility during docking. Be mindful that excessive flexibility can increase the complexity of the search.
Q2: How do I choose the right protein structure for docking with thiourea derivatives?
A2: The quality of the protein structure is paramount for obtaining meaningful docking results. Follow these guidelines:
-
High-Resolution Crystal Structure: Whenever possible, use a high-resolution X-ray crystal structure (ideally < 2.5 Å) from the Protein Data Bank (PDB).
-
Apo vs. Holo Form: Decide whether to use the apo (ligand-free) or holo (ligand-bound) form of the protein. If a known binder with a similar scaffold is available, using the holo structure can provide a more relevant binding pocket conformation.
-
Protein Preparation: The PDB file needs to be prepared by removing water molecules (unless they are known to be critical for binding), adding hydrogen atoms, and assigning charges. Tools like AutoDockTools, UCSF Chimera, or Maestro (Schrödinger) can be used for this purpose.
Q3: Which force field and docking algorithm are best suited for thiourea derivatives?
A3: Several docking programs and force fields can be used for thiourea derivatives.
-
Docking Software: AutoDock Vina, MOE (Molecular Operating Environment), and Glide (Schrödinger) are widely used for docking thiourea derivatives.[3]
-
Force Fields: Commonly used force fields include MMFF94s, OPLS, and the Amber force field.[2][4] The choice of force field can influence the docking outcome, so it may be beneficial to test more than one.
-
Search Algorithms: Most docking programs use genetic algorithms or Monte Carlo-based search algorithms to explore the conformational space of the ligand within the binding pocket.
Q4: How can I validate my docking protocol for thiourea derivatives?
A4: Validating your docking protocol is a critical step to ensure the reliability of your results.[5] A common validation method is to perform "re-docking."[5][6]
-
Select a Co-crystallized Ligand: If a crystal structure of your target protein with a bound ligand (ideally similar to your thiourea derivatives) is available, use this complex.
-
Extract and Re-dock: Extract the co-crystallized ligand from the binding pocket and then dock it back into the same protein structure using your chosen docking protocol.
-
Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the pose of the re-docked ligand and the original crystallographic pose.[5]
-
Acceptance Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimental binding mode.[5][6]
Troubleshooting Guides
Problem 1: My docking runs are failing or giving error messages.
-
Possible Cause: Incorrect file formats.
-
Solution: Ensure your protein and ligand files are in the correct format required by the docking software (e.g., PDBQT for AutoDock Vina).[7] Use the preparation scripts provided with the software to convert your PDB files.
-
-
Possible Cause: Issues with ligand parameterization.
-
Solution: Thiourea derivatives may contain atom types not recognized by the default force field. You may need to manually add or modify parameters for the sulfur and surrounding atoms. Consult the software's documentation for instructions on parameterization.
-
-
Possible Cause: Incorrectly defined grid box.
-
Solution: The grid box must encompass the entire binding site. If it's too small, the ligand may not be able to sample relevant poses. If it's too large, the search can become computationally expensive and less focused. Visualize the grid box and the binding site to ensure proper placement and dimensions.
-
Problem 2: The docking results show poor binding affinity or unrealistic poses.
-
Possible Cause: Incorrect protonation state of the ligand or protein residues.
-
Solution: Use software like H++ or PROPKA to predict the protonation states of your protein residues at the desired pH. For the thiourea ligand, carefully consider its pKa value to determine its likely protonation state.
-
-
Possible Cause: The protein is treated as rigid, but flexibility is important for binding.
-
Solution: Consider using flexible docking protocols where specific side chains in the binding pocket are allowed to move. Alternatively, perform ensemble docking using multiple protein conformations generated from molecular dynamics (MD) simulations.[8]
-
-
Possible Cause: The scoring function is not accurately ranking the poses.
-
Solution: Scoring functions are approximations and may not always correlate perfectly with experimental binding affinities. It is good practice to visually inspect the top-ranked poses and analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.). Consider using multiple scoring functions or post-processing the results with methods like MM/PBSA or MM/GBSA.
-
Problem 3: The docking results are not reproducible.
-
Possible Cause: Stochastic nature of the search algorithm.
-
Solution: Many docking algorithms have a random component. To ensure reproducibility, set the random seed to a specific value at the beginning of your calculations. Running multiple independent docking calculations can also give you a better sense of the consistency of the results.
-
-
Possible Cause: Insufficient sampling.
-
Solution: Increase the "exhaustiveness" or the number of search runs in your docking parameters. This will allow the algorithm to explore the conformational space more thoroughly, at the cost of increased computation time.
-
Experimental Protocols
Protocol 1: Molecular Docking using AutoDock Vina
This protocol outlines the general steps for docking a thiourea derivative to a protein using AutoDock Vina.
-
Preparation of the Protein:
-
Download the protein structure from the PDB.
-
Open the PDB file in AutoDockTools (ADT).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens.
-
Assign Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
-
Preparation of the Thiourea Derivative Ligand:
-
Draw the 2D structure of the thiourea derivative and convert it to a 3D structure.
-
Perform energy minimization.
-
Open the ligand file in ADT.
-
Assign Gasteiger charges.
-
Detect the ligand root and define rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
In ADT, define the search space (grid box) by centering it on the active site of the protein.
-
Adjust the size of the grid box to encompass the entire binding pocket.
-
Save the grid parameter file.
-
-
Running AutoDock Vina:
-
Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Analysis of Results:
-
AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the docked poses and their interactions with the protein using software like PyMOL or Discovery Studio Visualizer.
-
Protocol 2: Post-Docking Molecular Dynamics (MD) Simulation
MD simulations can be used to assess the stability of the docked protein-ligand complex.
-
System Preparation:
-
Take the best-ranked docked pose from your docking results.
-
Use a program like GROMACS or AMBER to prepare the system. This involves:
-
Choosing a force field (e.g., AMBER, CHARMM).
-
Generating the topology for the thiourea derivative (e.g., using Antechamber).
-
Solvating the complex in a water box (e.g., TIP3P).
-
Adding ions to neutralize the system.
-
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) ensemble.
-
Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble to ensure the correct density.
-
-
Production Run:
-
Run the production MD simulation for a desired length of time (e.g., 50-100 ns).
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex. Key analyses include:
-
RMSD: To monitor the conformational stability of the protein and the ligand.
-
RMSF (Root Mean Square Fluctuation): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
-
Quantitative Data
The following tables summarize binding affinity data for various thiourea derivatives from published studies. This data can be used as a reference for your own docking results.
Table 1: Binding Affinities of Thiourea Derivatives against Various Protein Targets
| Compound Class | Target Protein | Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
| Benzoylthiourea (BTU) | PBP2a (MRSA) | < -5.75 | - | [9] |
| 1,3-dibenzoylthiourea (DBTU) | PBP2a (MRSA) | < -5.75 | - | [9] |
| N-allylthiourea derivative 17 | BRAF (V600E) | - | 2.6 | [10] |
| N-allylthiourea derivative 18 | BRAF (V600E) | - | 7 | [10] |
| Pyridin-2-yl thiourea 20 | HER2 | - | 1.3 (MCF-7), 0.7 (SkBR3) | [10] |
| Bis-thiourea 44 | - | - | 1.2 (MCF-7), 1.3 (HCT116), 2.7 (A549) | [10] |
| Thiourea derivative 3 | AChE / BChE | - | 50 (AChE), 60 (BChE) | [11] |
| Thiourea derivative 4 | AChE / BChE | - | 58 (AChE), 63 (BChE) | [11] |
Table 2: Docking Scores of Thiourea-Metal Complexes against Bacterial Tyrosinase (PDB ID: 6EI4)
| Complex | Docking Score (kcal/mol) |
| Complex 1 | -6.11 |
| Complex 2 | -6.15 |
| Complex 3 | -6.32 |
| Complex 4 | -5.86 |
| Complex 5 | -5.20 |
| Complex 6 | -5.10 |
| Complex 7 | -5.13 |
| Complex 8 | -5.56 |
| Complex 9 | -5.36 |
| Complex 10 | -4.02 |
| Complex 11 | -5.20 |
Data from[12]
Visualizations
Caption: A generalized workflow for molecular docking of thiourea derivatives.
Caption: A logical flowchart for troubleshooting common docking issues.
References
- 1. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Screening of Thiourea Derivatives Based on Molecular Docking Studies - Sinteza 2022 [portal.sinteza.singidunum.ac.rs]
- 4. Synthesis, docking study and biological evaluation of some new thiourea derivatives bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to Fix AutoDock4 Errors on Windows 10 [parssilico.com]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea and Cisplatin in Oncology
In the landscape of cancer therapeutics, the platinum-based drug cisplatin stands as a cornerstone of chemotherapy regimens for a variety of solid tumors. However, its efficacy is often curtailed by significant side effects and the development of drug resistance. This has spurred the exploration of novel therapeutic agents with improved pharmacological profiles. Among these, thiourea derivatives have emerged as a promising class of compounds with diverse biological activities, including anticancer effects. This guide provides a comparative study of the well-established chemotherapeutic agent, cisplatin, and a specific thiourea derivative, 1-(4-Chlorophenyl)-3-phenyl-2-thiourea, for researchers, scientists, and drug development professionals.
Disclaimer: Experimental data on the specific anticancer properties of this compound is limited in publicly available literature. Therefore, this comparison draws upon the established knowledge of cisplatin and the reported activities of structurally related thiourea derivatives to provide a potential framework for future research and evaluation.
Performance and Efficacy: A Tale of Two Mechanisms
Cisplatin: The DNA Damaging Agent
Cisplatin exerts its cytotoxic effects primarily by inducing DNA damage in cancer cells.[1] Upon entering the cell, it forms highly reactive aquated species that bind to the N7 reactive centers on purine bases, leading to the formation of DNA adducts.[1] These adducts, predominantly 1,2-intrastrand cross-links, distort the DNA helix, interfere with DNA replication and repair mechanisms, and ultimately trigger programmed cell death, or apoptosis.[1][2]
This compound: A Potential Multi-Targeted Agent
While direct evidence for this compound is scarce, the broader class of thiourea derivatives has been shown to exhibit anticancer activity through a variety of mechanisms. These include the inhibition of key enzymes involved in cancer progression such as topoisomerase, protein tyrosine kinases, and carbonic anhydrases.[3][4] Some halogenated thiourea derivatives have demonstrated potent cytotoxic and pro-apoptotic effects in cancer cells, occasionally surpassing the efficacy of cisplatin in in vitro studies.[5][6] The presence of a chlorophenyl group in this compound suggests potential for significant biological activity.
Quantitative Data Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Below is a summary of reported IC50 values for cisplatin across various cancer cell lines. It is important to note that IC50 values for cisplatin can show significant variability between studies due to differences in experimental conditions.[7][8] No specific IC50 values for the anticancer activity of this compound have been found in the reviewed literature. However, for context, IC50 values for some other cytotoxic thiourea derivatives are included.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cisplatin | A2780 (Ovarian) | 1.92 | [9] |
| CP70 (Ovarian, Cisplatin-resistant) | 18.00 | [9] | |
| C30 (Ovarian, Cisplatin-resistant) | 56.77 | [9] | |
| 5637 (Bladder) | 1.1 (48h), 3.95 (72h) | ||
| HT-1376 (Bladder) | 2.75 (48h), 7 (72h) | ||
| HEC-1-A (Endometrial) | Data available in source | ||
| PaCa-2 (Pancreatic) | Data available in source | ||
| SKOV-3x (Ovarian) | Data available in source | ||
| Various Thiourea Derivatives | |||
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 1.5 - 8.9 | [5] |
| SW620 (Colon) | 1.5 - 8.9 | [5] | |
| PC3 (Prostate) | 1.5 - 8.9 | [5] | |
| K-562 (Leukemia) | 1.5 - 8.9 | [5] | |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | |
| HepG2 (Liver) | 1.74 | ||
| MCF-7 (Breast) | 7.0 |
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these compounds is crucial for interpreting the data and designing future experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., cisplatin or a thiourea derivative) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at a predetermined concentration (e.g., the IC50 value) for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The data is typically displayed as a dot plot, which allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental workflows associated with cisplatin and potentially with thiourea derivatives.
Caption: Cisplatin-induced apoptosis signaling pathway.
Caption: Potential mechanisms of action for thiourea derivatives.
Caption: Workflow for a typical MTT cell viability assay.
Conclusion and Future Directions
Cisplatin remains a potent and widely used anticancer drug, with a well-characterized mechanism of action centered on DNA damage. However, its clinical utility is hampered by toxicity and resistance. Thiourea derivatives, including this compound, represent a promising area of research for novel anticancer agents. While specific data on this particular compound is lacking, the diverse mechanisms of action observed in related thiourea compounds—such as enzyme inhibition and induction of apoptosis—suggest that it may offer a different and potentially advantageous therapeutic approach.
Future research should focus on conducting comprehensive in vitro and in vivo studies on this compound to elucidate its specific mechanism of action, determine its cytotoxic potency against a panel of cancer cell lines, and evaluate its safety profile. Such studies are essential to ascertain whether this compound or its derivatives could one day serve as a viable alternative or adjunct to established therapies like cisplatin.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
Validating the Anticancer Mechanism of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anticancer mechanism of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea. Due to the limited availability of direct experimental data on this specific compound, this validation is built upon robust evidence from structurally analogous thiourea derivatives. The guide compares its hypothesized mechanism and efficacy with established chemotherapeutic agents, supported by detailed experimental protocols and visual representations of key cellular pathways.
Executive Summary
Thiourea derivatives have emerged as a promising class of anticancer compounds.[1] While direct comprehensive studies on this compound are not extensively published, research on closely related analogs strongly suggests a mechanism of action involving the induction of apoptosis (programmed cell death) and cell cycle arrest. This guide synthesizes the available data to present a validated hypothesis of its anticancer activity, benchmarked against standard-of-care chemotherapy drugs.
Comparative Analysis of Cytotoxicity
The efficacy of an anticancer agent is primarily determined by its cytotoxicity towards cancer cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various thiourea derivatives, including those structurally similar to this compound, against a panel of human cancer cell lines. For comparison, the IC50 values of established chemotherapeutic drugs are also presented. Lower IC50 values indicate higher potency.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Thiourea Derivatives and Standard Chemotherapeutic Agents
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Thiourea Derivatives | ||
| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW480 (Colon) | 9.0[2] |
| SW620 (Colon) | 1.5[2] | |
| K-562 (Leukemia) | 6.3[2] | |
| 1-(4-chlorophenyl)thiourea derivative (K5) | HeLa (Cervical) | 15[3] |
| MCF-7 (Breast) | 119[3] | |
| Standard Chemotherapeutic Agents | ||
| Cisplatin | SW480 (Colon) | >10 (less potent than some thioureas)[2] |
| PC3 (Prostate) | ~13-15[2] | |
| Doxorubicin | HCT116 (Colon) | 8.29[4] |
| HepG2 (Liver) | 7.46[4] | |
| MCF-7 (Breast) | 4.56[4] | |
| Paclitaxel | Various | Varies by cell line |
Hypothesized Anticancer Mechanism of this compound
Based on studies of analogous compounds, the proposed anticancer mechanism of this compound involves two primary cellular events: induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Thiourea derivatives have been shown to trigger the intrinsic apoptotic pathway.[1][2][5] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. This results in the release of cytochrome c, which in turn activates a cascade of caspases, the key executioners of apoptosis. A critical event in this pathway is the regulation of the Bcl-2 family of proteins, where pro-apoptotic proteins like Bax are upregulated and anti-apoptotic proteins like Bcl-2 are downregulated, leading to increased mitochondrial permeability.[6]
Caption: Hypothesized Intrinsic Apoptosis Pathway induced by this compound.
Cell Cycle Arrest
In addition to inducing apoptosis, thiourea derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[5] Evidence from related compounds suggests that this compound may induce cell cycle arrest, preventing cancer cells from proceeding through the phases of division, particularly at the G1/S or G2/M transitions.[7] This provides time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.
Caption: Hypothesized Cell Cycle Arrest Mechanism.
Comparison with Standard Chemotherapeutic Agents
The validation of a novel anticancer agent requires a thorough comparison with existing therapies.
-
Cisplatin: A platinum-based drug that cross-links DNA, leading to DNA damage and subsequent apoptosis.[2] It is a potent, broad-spectrum anticancer agent but is associated with significant side effects, including nephrotoxicity.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to cell death.[4] Its use is often limited by cardiotoxicity.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis. Neurotoxicity is a common dose-limiting side effect.
While these standard drugs have proven efficacy, the potential for thiourea derivatives like this compound lies in potentially improved selectivity for cancer cells and a different side-effect profile, which could be advantageous in combination therapies.
Experimental Protocols for Validation
To empirically validate the hypothesized anticancer mechanism of this compound, a series of in vitro experiments are essential.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Caption: Experimental Workflow for MTT Assay.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.
-
Protocol:
-
Treat cancer cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat them with RNase to remove RNA.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Protocol:
-
Treat cells with this compound.
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved Caspase-9).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Antimicrobial Potential of Substituted Phenylthioureas: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge. Phenylthiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various microbial pathogens. This guide provides a comparative analysis of the antimicrobial efficacy of different substituted phenylthioureas, supported by experimental data and detailed methodologies to aid in further research and development.
Substituted phenylthioureas are a class of organic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2] The presence of the thiourea moiety (-NH-C(S)-NH-) is crucial for their biological function, and the nature and position of substituents on the phenyl ring can significantly modulate their antimicrobial potency. This guide synthesizes data from various studies to offer a comparative overview of their activity.
Comparative Antimicrobial Activity
The antimicrobial efficacy of substituted phenylthioureas is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of various substituted phenylthiourea derivatives against a panel of clinically relevant bacteria and fungi.
| Compound | Substituent(s) on Phenyl Ring | Test Organism(s) | MIC (µg/mL) | Reference |
| 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Cu(II) complex | 4-Chloro, 3-Nitro | Methicillin-resistant Staphylococci | 2 | [3] |
| 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea | 3,4-Dichloro | Gram-positive cocci | 2 - 32 | [4] |
| 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea | 3-Chloro, 4-Fluoro | Gram-positive cocci | 2 - 32 | [4] |
| 2-((4-Ethylphenoxy)methyl)-N-(3-fluorophenylcarbamothioyl)benzamide | 3-Fluoro | E. coli, P. aeruginosa | Same as ampicillin | [5][6] |
| N-(4-methylbenzoyl)-N′-(4-chloro-2-nitrophenyl)thiourea | 4-Chloro, 2-Nitro | Antibacterial and antifungal activity | Data not specified | [5] |
| N-(4-methylbenzoyl)-N′-(4-methylphenyl)thiourea | 4-Methyl | Antibacterial and antifungal activity | Data not specified | [5] |
| 4-Bromophenylthiourea | 4-Bromo | S. typhimurium, F. graminearum | Zone of inhibition | [1] |
| 4-methyl-phenylthiourea | 4-Methyl | S. typhimurium, F. graminearum | Zone of inhibition | [1] |
| 2,5-dichloro-phenylthiourea | 2,5-Dichloro | S. typhimurium, F. graminearum | Zone of inhibition | [1] |
| 4-chloro-phenylthiourea | 4-Chloro | S. typhimurium, F. graminearum | Zone of inhibition | [1] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Structure-Activity Relationship Insights
The antimicrobial activity of substituted phenylthioureas is intricately linked to their chemical structure. The nature, position, and number of substituents on the phenyl ring play a crucial role in determining their efficacy. For instance, the presence of electron-withdrawing groups like halogens (chloro, bromo, fluoro) and nitro groups on the phenyl ring has been shown to enhance antimicrobial activity.[3][4][5] The formation of metal complexes, such as with copper(II), can also significantly increase the potency against resistant bacterial strains.[3][7]
Experimental Protocols
A standardized approach is crucial for the reliable evaluation of antimicrobial activity. The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of substituted phenylthioureas using the broth microdilution method.
Preparation of Microbial Inoculum:
-
Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours.
-
A few colonies are then transferred to a sterile saline solution.
-
The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.
Preparation of Test Compounds:
-
The substituted phenylthiourea derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
The final concentration of the inoculum in each well is typically around 5 x 10⁵ CFU/mL.
-
Positive (microorganism and medium) and negative (medium only) controls are included.
-
The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (usually 18-24 hours).
Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of substituted phenylthioureas.
Caption: General workflow for the synthesis and antimicrobial screening of substituted phenylthioureas.
References
- 1. jocpr.com [jocpr.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential [mdpi.com]
- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Urease Inhibitors: Evaluating 1-(4-Chlorophenyl)-3-phenyl-2-thiourea Against Established Compounds
For researchers, scientists, and drug development professionals, the quest for potent and specific urease inhibitors is of paramount importance in combating urease-producing pathogens and mitigating agricultural nitrogen loss. This guide provides an objective comparison of the performance of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea and its analogs against other known urease inhibitors, supported by experimental data.
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, enabling their survival in acidic environments and contributing to pathologies such as gastritis, peptic ulcers, and urinary tract infections. In agriculture, the rapid breakdown of urea-based fertilizers by soil urease leads to significant nitrogen loss and environmental pollution. The development of effective urease inhibitors is a key strategy to address these challenges.
Performance Comparison of Urease Inhibitors
Thiourea derivatives have emerged as a promising class of urease inhibitors. Their structural similarity to urea allows them to interact with the active site of the enzyme, disrupting its catalytic activity. While a specific IC50 value for this compound was not found in the reviewed literature, numerous studies on structurally similar compounds, particularly those containing a chlorophenyl moiety, demonstrate their high potency. For the purpose of this comparison, we will consider data for closely related N,N'-disubstituted thiourea analogs.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various urease inhibitors, providing a quantitative comparison of their potency. Lower IC50 values indicate greater inhibitory activity.
| Inhibitor | Urease Source | IC50 (µM) | Reference Compound(s) (IC50 µM) |
| Thiourea Analogs | |||
| 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids (most potent) | Jack Bean | 0.0019 ± 0.0011 | Thiourea (4.7455 ± 0.0545) |
| N-(4-Chlorophenylaceto)urea (a related urea derivative) | H. pylori | 0.16 ± 0.05 | Acetohydroxamic Acid (AHA) (27) |
| Standard Urease Inhibitors | |||
| Thiourea | Jack Bean | 21.0 - 22.8 | - |
| Acetohydroxamic Acid (AHA) | Jack Bean | 27.0 ± 0.5 | - |
| Hydroxyurea | Jack Bean | 100 | - |
Note: The IC50 values can vary depending on the urease source and experimental conditions.
The data clearly indicates that thiourea derivatives, particularly those with halogen substitutions on the phenyl ring, exhibit significantly higher potency compared to standard inhibitors like Thiourea, Acetohydroxamic Acid (AHA), and Hydroxyurea.[1][2][3] For instance, certain 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have demonstrated IC50 values in the nanomolar range, making them exceptionally potent inhibitors.[1] This suggests that this compound is likely a highly effective urease inhibitor.
Experimental Protocols
The inhibitory activity of these compounds is typically evaluated using a well-established in vitro urease inhibition assay. The following is a detailed methodology based on the commonly used indophenol (Berthelot) method.[4]
In Vitro Urease Inhibition Assay (Indophenol Method)
Objective: To determine the concentration of an inhibitor required to reduce the activity of urease by 50% (IC50).
Principle: Urease catalyzes the hydrolysis of urea into ammonia. The amount of ammonia produced is quantified spectrophotometrically. In an alkaline medium, ammonia reacts with phenol and hypochlorite, in the presence of sodium nitroprusside as a catalyst, to form a stable blue-colored indophenol complex. The intensity of the color, measured at a specific wavelength (typically around 625 nm), is directly proportional to the ammonia concentration.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea
-
Phosphate buffer (e.g., pH 7.4)
-
Test inhibitor (e.g., this compound)
-
Standard inhibitor (e.g., Thiourea)
-
Phenol reagent (Phenol and Sodium Nitroprusside)
-
Alkali reagent (Sodium Hydroxide and Sodium Hypochlorite)
-
96-well microplate
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the urease enzyme in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare serial dilutions of the test inhibitor and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Protocol:
-
In a 96-well plate, add a specific volume of the enzyme solution to each well, except for the blank.
-
Add different concentrations of the test inhibitor or standard inhibitor to the respective wells. For the control (100% enzyme activity), add the solvent used to dissolve the inhibitors.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the urea solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
-
Color Development and Measurement:
-
Stop the enzymatic reaction and initiate the colorimetric reaction by adding the phenol reagent followed by the alkali reagent to each well.
-
Incubate the plate at room temperature for a set time (e.g., 10 minutes) to allow for color development.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of urease activity, from the dose-response curve.
-
Mechanism of Urease Inhibition by Thiourea Derivatives
The catalytic action of urease involves the hydrolysis of urea at a bi-nickel active site. The two nickel ions are crucial for binding the urea substrate and activating a water molecule for the nucleophilic attack.
Thiourea and its derivatives act as competitive or mixed-type inhibitors by directly interacting with the nickel ions in the urease active site. The sulfur atom of the thiourea moiety plays a key role in coordinating with the nickel ions, thereby blocking the entry and binding of the natural substrate, urea. This interaction prevents the catalytic hydrolysis of urea, leading to the inhibition of the enzyme.
Below is a diagram illustrating the proposed mechanism of urease inhibition by a thiourea derivative.
Caption: Mechanism of urease inhibition by this compound.
Experimental Workflow for Urease Inhibition Assay
The following diagram outlines the key steps in a typical experimental workflow for screening and evaluating urease inhibitors.
Caption: Experimental workflow for a typical urease inhibition assay.
Conclusion
References
- 1. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Virtual and the Real: A Comparative Guide to In Silico and In Vitro Cross-Validation of Thiourea Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational predictions and experimental results for thiourea derivatives, a versatile class of compounds with a wide range of biological activities. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, we aim to illuminate the synergy between in silico and in vitro approaches in modern drug discovery.
Thiourea and its analogues have garnered significant interest in medicinal chemistry due to their demonstrated anticancer, antidiabetic, enzyme inhibitory, and antimicrobial properties.[1][2][3] The integration of computational methods, such as molecular docking, with traditional laboratory-based assays has become a pivotal strategy in the efficient discovery and development of novel therapeutic agents from this chemical class.[1][4] This guide delves into the predictive power of in silico techniques and their correlation with tangible in vitro experimental data.
Data Presentation: In Silico vs. In Vitro
The following tables summarize quantitative data from various studies on thiourea derivatives, offering a direct comparison between the predicted activity from computational models and the measured activity from laboratory assays.
Anticancer Activity
| Compound ID | In Silico Target | In Silico Docking Score (kcal/mol) | In Vitro Cell Line | In Vitro IC50 (µM) | Reference |
| 5b | PARP1 | -8.5 | MCF-7 | 0.5 | [1] |
| 5c | PARP1 | -8.2 | MCF-7 | 1.2 | [1] |
| 5f | PARP1 | -7.9 | MCF-7 | 2.5 | [1] |
| 6b | Bcl-xL | -9.1 | MDA-MB-231 | 21.2 | [1] |
| 6c | Bcl-xL | -8.8 | MDA-MB-231 | Not specified | [1] |
| 20 | HER2 | Not specified | MCF-7 | 1.3 | [5] |
| 20 | HER2 | Not specified | SkBR3 | 0.7 | [5] |
| 44 | Not specified | Not specified | HepG2 | 1.2 | [5] |
| 44 | Not specified | Not specified | HCT116 | 1.3 | [5] |
| 45 | Not specified | Not specified | HepG2 | 1.1 | [5] |
| 45 | Not specified | Not specified | HCT116 | 1.2 | [5] |
| 46 | Not specified | Not specified | HepG2 | 1.2 | [5] |
| 46 | Not specified | Not specified | HCT116 | 1.4 | [5] |
| 4a | MK-2 | Not specified | HepG2 | 4.8 µg/mL | [6] |
Enzyme Inhibition
| Compound ID | Target Enzyme | In Silico Docking Score (kcal/mol) | In Vitro IC50 | Reference |
| LaSMMed 42 | Urease | Not specified | 82% inhibition | [7] |
| LaSMMed 124 | Urease | Not specified | 0.464 mM | [7] |
| 30 | Acetylcholinesterase (AChE) | Not specified | 8.09 ± 0.58 µM | [8][9] |
| TUU-08 | Dihydrofolate Reductase (DHFR) | Not specified | 7.29 ± 0.02 µM | [10] |
| 4 | Urease | Not specified | 0.0389 ± 0.0017 µM | [11] |
| 7j | Carbonic Anhydrase II (hCA II) | Not specified | Kᵢ = 33.40 nM | [12] |
| 7m | Carbonic Anhydrase IX (hCA IX) | Not specified | Kᵢ = 195.4 nM | [12] |
| 7c | Carbonic Anhydrase IX (hCA IX) | Not specified | Kᵢ = 125.1 ± 12.4 nM | [13] |
| 7d | Carbonic Anhydrase XII (hCA XII) | Not specified | Kᵢ = 111.0 ± 12.3 nM | [13] |
| 4b | Tyrosinase | -7.0 (mTYR), -6.5 (TYRP1) | 5.9 ± 2.47 µM | [14] |
Antimicrobial Activity
| Compound ID | In Silico Target | In Silico Docking Score | In Vitro Organism | In Vitro MIC (µg/mL) | Reference |
| F1 | Not specified | Not specified | S. aureus | 30% inhibition | [15] |
| F3 | Not specified | Not specified | S. aureus | 33% inhibition | [15] |
| TUU-08 | Not specified | Not specified | Aspergillus niger | 7.5 ± 2.11 | [10] |
| 4a | Not specified | Not specified | B. subtilis | 1.95 - 15.63 | [6] |
| 4a | Not specified | Not specified | S. pneumoniae | 1.95 - 15.63 | [6] |
Experimental Protocols
In Silico Molecular Docking
Molecular docking simulations are employed to predict the binding affinity and orientation of a ligand (thiourea derivative) within the active site of a target protein.[1]
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structures of the thiourea derivatives are drawn and converted to 3D, followed by energy minimization.[1]
-
Docking Simulation: A docking program (e.g., AutoDock) is used to perform the calculations. A grid box is defined to encompass the active site of the target protein. The software then explores various conformations and orientations of the ligand within this active site, calculating a docking score that estimates the binding affinity.[1]
-
Analysis of Results: The results are analyzed to identify the most favorable binding pose of the ligand and to visualize the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.[1]
In Vitro Enzyme Inhibition Assay (e.g., Urease Inhibition)
This assay determines the concentration of a compound required to inhibit 50% of an enzyme's activity (IC50).[1]
-
Enzyme and Substrate Preparation: Solutions of the urease enzyme and its substrate (urea) are prepared in a suitable buffer, such as a phosphate buffer.[1]
-
Assay Procedure: The assay is typically conducted in a 96-well plate. A fixed amount of the enzyme is pre-incubated with various concentrations of the thiourea compound for a specified time. The enzymatic reaction is initiated by adding the substrate solution.[1]
-
Measurement of Activity: Urease activity is determined by measuring the rate of ammonia production. The indophenol method is often used, which results in a colored product that can be quantified using a spectrophotometer.[1]
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.[1]
In Vitro Antibacterial Susceptibility Assay (Agar Disk Diffusion)
This method screens for the antibacterial activities of synthesized compounds.[15]
-
Bacterial Culture Preparation: The selected Gram-positive and Gram-negative bacterial strains are cultivated and incubated at 37°C for 24 hours.[15]
-
Assay Performance: The synthesized thiourea derivatives are dissolved in a solvent like DMSO to a specific concentration (e.g., 30 µg/mL). Sterile filter paper disks are impregnated with the compound solutions. These disks are then placed on agar plates previously inoculated with the bacterial strains. A positive control (e.g., gentamicin) and a negative control (solvent alone) are included.[15]
-
Observation and Measurement: The plates are incubated for 24 hours at 37–42°C. The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented).[15]
Visualizing the Workflow and Pathways
To better illustrate the processes involved in the cross-validation of thiourea compounds, the following diagrams have been generated.
Caption: Workflow for cross-validation of in silico and in vitro results.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, in Silico Studies and Biological Evaluation of New Chiral Thiourea and 1,3-Thiazolidine-4,5-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonyl thiourea derivatives from 2-aminodiarylpyrimidines: In vitro and in silico evaluation as potential carbonic anhydrase I, II, IX, and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
Unlocking Potential: A Comparative Docking Analysis of Thiourea Derivatives in Drug Discovery
A deep dive into the molecular interactions of thiourea derivatives reveals their significant potential as versatile therapeutic agents. This guide presents a comparative analysis of recent molecular docking studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance against various biological targets. By examining binding affinities and interaction patterns, we can better understand the structure-activity relationships that govern the efficacy of these promising compounds.
Thiourea and its derivatives have long been a subject of interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory properties.[1][2] The versatility of the thiourea scaffold allows for structural modifications that can fine-tune their binding affinity and selectivity for specific protein targets.[1] This comparative guide synthesizes data from multiple studies to provide a clear picture of how different thiourea derivatives perform in silico.
Comparative Docking Performance of Thiourea Derivatives
The following table summarizes the docking performance of various thiourea derivatives against a range of protein targets implicated in different diseases. The data highlights the binding energies and docking scores, which are indicative of the binding affinity and stability of the ligand-protein complex.
| Derivative Class | Target Protein | Docking Score/Binding Energy | Key Findings |
| Unsymmetrical Thioureas | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | -10.01 kJ/mol (AChE), -8.04 kJ/mol (BChE) for Compound 3 | Compound 3, 1-(3-chlorophenyl)-3-cyclohexylthiourea, showed the best inhibitory potential against both enzymes.[3] |
| Phenylthiourea Derivatives | K-Ras | IC50 of 0.2 µM for 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | This derivative exhibited strong binding affinity to the hydrophobic pocket of K-Ras.[1] |
| Pyridin-2-yl Substituted Thioureas | HER2 | IC50 of 0.7 µM against SkBR3 cells for derivative 20 | Thiourea derivative 20 demonstrated high antitumor activity against breast cancer cells.[1] |
| Naproxen-Thiourea Hybrids | COX-2 & 5-LOX | -14.90 kcal/mol (COX-2), -9.57 kcal/mol (5-LOX) for derivative 17 | Derivative 17, containing a p-methoxyaniline side chain, showed the lowest free binding energy for both enzymes, suggesting dual inhibitory potential. |
| Naproxen-Thiourea Hybrids | Protein Kinases (AKT2, mTOR, EGFR, VEGFR1) | Varied based on derivative and docking program | Derivatives 1, 16, 17, and 20 were identified as the most potent potential protein kinase inhibitors.[4] |
| 1-Allyl-3-benzoylthiourea Analogs | DNA Gyrase Subunit B | Rerank Score of -91.2304 for Cpd 3 | Cpd 3, 1-allyl-3-(3-chlorobenzoyl)thiourea, displayed the best binding affinity in silico.[5] |
| Pyrimidine Linked Acyl Thioureas | α-Amylase & Proteinase K | IC50 of 1.478 µM (α-Amylase) for 6j, 1.790 µM (Proteinase K) for 6a | Different derivatives showed potent inhibition against α-amylase and proteinase K.[6] |
| 4-Methoxybenzoyl Thiourea Derivatives | Urease (PDB ID: 4ubp) | Best docking scores for compounds with two thiourea moieties | Compounds 5, 6, and 7 were highlighted for their potential urease inhibition.[7] |
Experimental Protocols: A Look into the Methodology
The data presented in this guide is derived from in silico molecular docking studies. While the specific parameters may vary between studies, the general workflow remains consistent.
General Molecular Docking Protocol:
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins are typically obtained from the Protein Data Bank (PDB).[5] Water molecules are generally removed, polar hydrogens are added, and charges are assigned.[8] The 3D structures of the thiourea derivatives (ligands) are drawn using chemical drawing software and then optimized to their lowest energy conformation.[5]
-
Binding Site Identification: The active site of the target protein is defined, often based on the location of a co-crystallized native ligand.[9] A grid box is then generated around this active site to define the search space for the docking algorithm.
-
Molecular Docking Simulation: Docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), or GOLD.[8][10] These programs utilize algorithms to explore various possible conformations of the ligand within the protein's active site and calculate the binding energy or a docking score for each conformation.[9]
-
Analysis of Results: The results are analyzed to identify the best-docked conformation, which is typically the one with the lowest binding energy or the best docking score. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and examined to understand the basis of the binding affinity.[9]
Visualizing the Process and Potential Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical comparative docking workflow and a hypothetical signaling pathway that could be modulated by thiourea derivatives.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 8. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Anti-Inflammatory Screening of Thiourea Derivatives Based on Molecular Docking Studies - Sinteza 2022 [portal.sinteza.singidunum.ac.rs]
Efficacy of Phenylthiourea Derivatives Against Drug-Resistant Bacteria: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial potential of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea and its analogs. This report synthesizes available experimental data on related compounds to infer the potential efficacy and mechanism of action against clinically relevant drug-resistant bacterial strains.
While direct experimental data on the antibacterial activity of this compound against drug-resistant bacteria is not extensively available in the reviewed literature, a comparative analysis of structurally similar thiourea derivatives provides significant insights into its potential efficacy. This guide summarizes the available data on analogous compounds, details relevant experimental methodologies, and visualizes potential mechanisms of action.
Comparative Antibacterial Activity of Thiourea Derivatives
Numerous studies have demonstrated the antibacterial potential of N,N'-disubstituted thiourea derivatives against a range of pathogens, including multidrug-resistant strains. The antimicrobial activity is significantly influenced by the nature and position of substituents on the phenyl rings.
A study on a series of thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid revealed that compounds with halogen substitutions on the phenyl ring exhibited notable activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL[1][2][3]. Specifically, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea showed broad-spectrum activity[1][2][3]. This suggests that the presence of a chlorophenyl group, as in this compound, is a favorable feature for antibacterial activity.
Another study investigating a thiourea derivative, designated as TD4, reported potent activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 2 to 16 µg/mL[4]. This particular study highlighted the compound's ability to disrupt the integrity of the MRSA cell wall and interfere with the NAD+/NADH homeostasis[4]. However, TD4 showed no significant activity against Gram-negative bacteria, with MICs exceeding 256 µg/mL, a selectivity often attributed to the protective outer membrane of Gram-negative organisms[4].
Furthermore, a series of 4-Chloro-3-nitrophenylthiourea derivatives demonstrated high to moderate activity against both standard and clinical strains of staphylococci, with MIC values between 2 and 64 µg/mL[5]. This again underscores the potential role of the chloro-substitution in the antibacterial efficacy of this class of compounds.
The following tables summarize the MIC values of various thiourea derivatives against selected drug-resistant bacteria, providing a basis for comparison.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Thiourea Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Staphylococcus aureus (MRSA) | Staphylococcus epidermidis (MRSE) | Enterococcus faecalis | Reference |
| Thiourea Derivative (TD4) | 2 - 16 | 8 | 4 | [4] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thioureas | 32 | - | - | [1][2][3] |
| 4-Chloro-3-nitrophenylthiourea Derivatives | 2 - 64 | 2 - 16 (vs. hospital strains) | - | [5] |
Table 2: Minimum Inhibitory Concentrations (µg/mL) of Thiourea Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Thiourea Derivative (TD4) | >256 | >256 | [4] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thioureas | Broad-spectrum activity reported | Broad-spectrum activity reported | [1][2][3] |
Experimental Protocols
The determination of the antibacterial efficacy of these compounds typically relies on standardized methods to ascertain the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and commonly used technique.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Test Compound: A stock solution of the thiourea derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Bacterial Strains: Cultures of drug-resistant bacteria (e.g., MRSA ATCC 43300, E. coli ATCC 25922) are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.
- 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
2. Inoculum Preparation:
- Bacterial colonies from an overnight culture are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Test Compound:
- A two-fold serial dilution of the test compound is performed in the 96-well plate using the growth medium. This creates a range of decreasing concentrations of the compound across the wells.
- A positive control well (containing medium and bacteria but no compound) and a negative control well (containing medium only) are included on each plate.
4. Inoculation and Incubation:
- The standardized bacterial inoculum is added to each well (except the negative control).
- The plates are incubated at 35-37°C for 16-20 hours.
5. Interpretation of Results:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.
Visualizing Experimental Workflow and Potential Mechanisms
To better understand the processes involved in evaluating the efficacy of these compounds, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a plausible mechanism of action.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Several studies suggest that thiourea derivatives may exert their antibacterial effect by targeting essential bacterial enzymes. One such target is DNA gyrase, a type II topoisomerase that is crucial for DNA replication and repair in bacteria.
Caption: Inhibition of DNA gyrase as a potential antibacterial mechanism.
The inhibition of DNA gyrase by thiourea derivatives would prevent the necessary supercoiling of DNA, leading to a disruption of DNA replication and transcription, ultimately resulting in bacterial cell death[6][7]. This mechanism is a validated target for several successful antibiotics, suggesting that thiourea derivatives acting through this pathway could be promising therapeutic agents.
Conclusion
While direct experimental evidence for the efficacy of this compound against drug-resistant bacteria is limited in the available scientific literature, the analysis of structurally related compounds provides a strong rationale for its potential as an antibacterial agent. The presence of the chlorophenyl moiety is a common feature in many active thiourea derivatives. The collective evidence points towards a promising profile, particularly against Gram-positive bacteria like MRSA. The likely mechanism of action involves the inhibition of essential bacterial enzymes such as DNA gyrase. Further focused experimental studies on this compound are warranted to definitively establish its antibacterial spectrum and potency.
References
- 1. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unica.it [iris.unica.it]
- 6. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
The Double-Edged Sword: Thiourea Derivatives Exhibit Preferential Toxicity Towards Cancer Cells
A growing body of evidence highlights the potential of thiourea derivatives as selective anticancer agents, demonstrating a greater cytotoxic and antiproliferative activity against malignant cells compared to their normal counterparts. This preferential targeting is a critical attribute in the development of novel cancer therapies, aiming to maximize therapeutic efficacy while minimizing adverse side effects. This guide provides a comparative analysis of the performance of various thiourea derivatives, supported by experimental data, and delves into the methodologies and cellular pathways underpinning their selective action.
Thiourea-based compounds have emerged as a significant class of molecules in medicinal chemistry due to their diverse biological activities.[1] Their unique structural features, particularly the ability to form hydrogen bonds, allow them to interact with a wide range of biological targets, including enzymes and receptors involved in cancer progression.[1][2] Researchers have synthesized and evaluated numerous thiourea derivatives, demonstrating their potential to inhibit the growth of various cancer cell lines, including those of the breast, lung, colon, and prostate.[3]
Comparative Cytotoxicity: A Quantitative Look at Selectivity
The selectivity of thiourea derivatives is often quantified by comparing their half-maximal inhibitory concentration (IC50) values against cancer cell lines and normal, non-cancerous cell lines. A lower IC50 value indicates a higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells, provides a measure of this preferential activity. A higher SI value signifies greater selectivity.
The following table summarizes the cytotoxic activity of several thiourea derivatives from various studies, highlighting their IC50 values against a panel of cancer and normal cell lines.
| Thiourea Derivative | Cancer Cell Line | IC50 (µM) for Cancer Cells | Normal Cell Line | IC50 (µM) for Normal Cells | Selectivity Index (SI) | Reference |
| Compound 2 (3,4-dichloro-phenyl) | SW480 (Colon) | 1.5 - 8.9 | HaCaT (Keratinocytes) | >10 | Favorable | [4] |
| Compound 8 (4-CF3-phenyl) | SW620 (Colon) | 1.5 - 8.9 | HaCaT (Keratinocytes) | >10 | Favorable | [4] |
| Compound 23d | MCF-7 (Breast), HT-29 (Colon) | 0.39 (approx. 4x more effective than cisplatin) | L-929 (Fibroblasts) | No cytotoxic effects | High | [3] |
| Bis-thiourea derivatives | HepG2 (Liver), HCT116 (Colon) | < 9.3 | WI-38 (Lung Fibroblasts) | > 150 | > 16 | [2] |
| N-(Allylcarbamothioyl)-2-chlorobenzamide (17) | MCF-7 (Breast) | 2.6 | - | - | - | [2] |
| Diarylthiourea (Compound 4) | MCF-7 (Breast) | 338.33 | wi38 (Lung Fibroblasts) | No cytotoxic effects | High | [5] |
| Compound 10e | NCI-H460, Colo-205, HCT116, MDA-MB-231, MCF-7, HepG2, PLC/PRF/5 | 1.86 - 9.92 | HUVEC (Endothelial) | - | - | [6] |
| ATX 11 | HK-1 (Nasopharyngeal) | 4.7 | - | - | - | [7] |
Mechanisms of Selective Action: Targeting Cancer Cell Vulnerabilities
The selective toxicity of thiourea derivatives stems from their ability to exploit the unique characteristics of cancer cells. Several mechanisms of action have been elucidated, including the induction of apoptosis, inhibition of key signaling pathways crucial for tumor growth and survival, and interference with angiogenesis.
Induction of Apoptosis
A primary mechanism by which thiourea derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger both early and late-stage apoptosis in cancer cells.[5] For instance, certain 3-(trifluoromethyl)phenylthiourea analogs have been shown to be potent inducers of late apoptosis in colon and leukemia cancer cell lines.[4] This pro-apoptotic activity is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[5]
Inhibition of Signaling Pathways
Thiourea derivatives have been found to inhibit various signaling pathways that are frequently dysregulated in cancer. These pathways are essential for cell proliferation, survival, and metastasis.
-
Receptor Tyrosine Kinase (RTK) Inhibition: Several thiourea derivatives act as inhibitors of receptor tyrosine kinases such as VEGFR, PDGFR, and EGFR.[2][6] These receptors play a pivotal role in angiogenesis and tumor growth. By blocking these signaling cascades, thiourea derivatives can stifle the development of new blood vessels that supply nutrients to the tumor.
-
K-Ras Inhibition: The K-Ras protein is a critical regulator of cell proliferation, and its mutation is a common driver in many cancers. Certain biphenyl thiourea derivatives have been identified as inhibitors of K-Ras, leading to the suppression of lung cancer cell growth.[4]
-
Wnt/β-catenin Pathway Inhibition: The Wnt/β-catenin signaling pathway is crucial for embryonic development and is often aberrantly activated in cancer, promoting cell proliferation and migration. A quinazoline-based thiourea derivative has been reported to inhibit this pathway in cervical cancer cells.[4]
Below is a diagram illustrating the inhibition of the K-Ras signaling pathway by a thiourea derivative.
Experimental Protocols: Assessing Cytotoxicity and Selectivity
The evaluation of the anticancer activity and selectivity of thiourea derivatives relies on a set of standardized in vitro assays.
Cell Viability and Cytotoxicity Assays
The most common method to determine the cytotoxic effect of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea derivative for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.
The following diagram outlines the typical workflow for an MTT assay.
Apoptosis Assays
To confirm that cell death is occurring via apoptosis, techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are employed.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, which is characteristic of late apoptotic or necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the thiourea derivative at its IC50 concentration.
-
Cell Harvesting and Staining: After treatment, cells are harvested and stained with fluorescently labeled Annexin V and PI.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Conclusion
Thiourea derivatives represent a promising class of compounds with demonstrated selectivity for cancer cells over normal cells. Their multifaceted mechanisms of action, including the induction of apoptosis and the inhibition of key oncogenic signaling pathways, make them attractive candidates for further development in cancer therapy. The continued exploration of structure-activity relationships and the optimization of their pharmacological properties will be crucial in translating the potential of these compounds into effective and safe clinical treatments.[3][6]
References
- 1. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Antioxidant Capacity of Novel Thiourea Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has identified thiourea derivatives as a promising class of compounds with a wide spectrum of biological activities. Among these, their antioxidant capacity has garnered significant attention, positioning them as potential candidates for combating oxidative stress-related diseases. This guide provides an objective comparison of the antioxidant performance of recently synthesized thiourea derivatives, supported by experimental data from various in vitro assays. Detailed methodologies for these key experiments are also presented to ensure reproducibility and facilitate further research.
Comparative Antioxidant Potential of Novel Thiourea Derivatives
The antioxidant capacity of novel thiourea derivatives is commonly evaluated using a panel of in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard metric, with lower values indicating greater antioxidant potency. The following table summarizes the IC50 values for a selection of recently developed thiourea derivatives from various studies, providing a quantitative comparison of their antioxidant potential.
| Compound/Derivative | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/mg) | CUPRAC A0.5 | Reference |
| Standards | |||||
| Ascorbic Acid | ~25-50 | ~5-15 | - | - | Varies by study |
| Trolox | ~40-60 | ~10-20 | - | - | Varies by study |
| BHT | >100 | >50 | - | - | Varies by study |
| α-Tocopherol | ~50-70 | - | - | - | Varies by study |
| Thiourea Derivatives | |||||
| 1,3-diphenyl-2-thiourea (DPTU) | 710 ± 1 | 44 ± 1 | Not Reported | Not Reported | [1] |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 11000 ± 15 | 2400 ± 21 | Not Reported | Not Reported | [1] |
| 4-[3-(4-Chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2c) | >50 | 1.08 ± 0.44 | Not Reported | 7.46 ± 0.02 | [2] |
| 4-[3-(Phenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2a) | <50 | >50 | Not Reported | >50 | [3] |
| Fluorophenyl thiourea derivative (4-fluorophenyl) | High Activity | High Activity | High Activity | High Activity | [4] |
| SB1 (2-Thiophenecarboxylic acid derivative) | Moderate Activity | Moderate Activity | Moderate Activity | High Activity | [5] |
| SB2 (ortho-methylated derivative of SB1) | Lower Activity | Higher Activity | Higher Activity | High Activity | [5] |
| SB3 (meta-methylated derivative of SB1) | Excellent Activity | Moderate Activity | Moderate Activity | High Activity | [5] |
| SB4 (para-methylated derivative of SB1) | Excellent Activity | Moderate Activity | Moderate Activity | High Activity | [5] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, reagents, and instrumentation.
Experimental Protocols
Standardized and detailed experimental protocols are crucial for the accurate and reproducible assessment of antioxidant capacity. The following sections provide methodologies for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Dissolve the thiourea derivatives in a suitable solvent (e.g., DMSO, methanol) to prepare stock solutions. A series of dilutions are then prepared from the stock solutions.
-
Reaction Mixture: In a 96-well microplate, add 20 µL of the test compound solution at various concentrations.
-
Initiation of Reaction: Add 180 µL of the DPPH solution to each well. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
–Acontrolngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ] x 100 WhereAcontrolngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> is the absorbance of the blank andAcontrolngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> is the absorbance of the test compound.Asample -
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution.
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the thiourea derivatives as described for the DPPH assay.
-
Reaction Mixture: In a 96-well microplate, add 20 µL of the test compound solution to 180 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the thiourea derivatives.
-
Reaction Mixture: Add 10 µL of the test compound solution to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The antioxidant capacity of the samples is expressed as µM Fe(II) equivalents.
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
The CUPRAC assay is based on the reduction of the cupric ion (Cu²⁺)-neocuproine complex to the cuprous ion (Cu⁺)-neocuproine complex by an antioxidant, which results in a color change.
Procedure:
-
Preparation of Reagents: Prepare a 10 mM CuCl₂ solution, a 7.5 mM neocuproine solution in ethanol, and a 1 M ammonium acetate buffer (pH 7.0).
-
Reaction Mixture: In a 96-well plate, mix 50 µL of CuCl₂ solution, 50 µL of neocuproine solution, and 60 µL of ammonium acetate buffer.
-
Initiation of Reaction: Add 40 µL of the thiourea derivative solution at various concentrations to the mixture.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 450 nm.
-
Calculation: The results are often expressed as A0.5, which is the concentration of the antioxidant that produces an absorbance of 0.5.
Mechanism of Action & Signaling Pathways
The antioxidant activity of thiourea derivatives is primarily attributed to their ability to donate a hydrogen atom from their N-H groups to neutralize free radicals, a mechanism known as Hydrogen Atom Transfer (HAT).[1] Furthermore, emerging evidence suggests that thiourea derivatives may also exert their antioxidant effects by modulating cellular signaling pathways involved in the response to oxidative stress.
One of the key pathways is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes. It is hypothesized that some thiourea derivatives can induce this pathway, thereby enhancing the cell's endogenous antioxidant defenses.[6]
References
- 1. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unveiling the Potency of Thiourea Analogs: A Comparative Analysis of Enzyme Inhibition Kinetics
For researchers, scientists, and drug development professionals, understanding the intricate interactions between small molecules and enzymes is paramount. Thiourea analogs, a versatile class of compounds, have garnered significant attention for their potent inhibitory effects on a range of key enzymes implicated in various physiological and pathological processes. This guide provides an objective comparison of the enzyme inhibition kinetics of thiourea analogs against several crucial enzymes, supported by experimental data and detailed methodologies to aid in research and development endeavors.
This comparative analysis delves into the inhibitory profiles of various thiourea derivatives against five key enzymes: tyrosinase, urease, carbonic anhydrase, α-glucosidase, and cholinesterase. The subsequent sections will present a quantitative comparison of their inhibitory activities, detailed experimental protocols for assessing this inhibition, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory Potency
The efficacy of thiourea analogs as enzyme inhibitors is quantitatively assessed by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki value reflects the binding affinity of the inhibitor to the enzyme. The mode of inhibition, whether competitive, non-competitive, uncompetitive, or mixed, provides further insight into the mechanism of action. The following tables summarize the reported kinetic data for various thiourea analogs against the selected enzymes.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, making it a prime target for developing agents to treat hyperpigmentation disorders.
| Thiourea Analog | IC50 (µM) | Ki (µM) | Type of Inhibition |
| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | - | 119.22 | Competitive |
| Indole-thiourea derivative 4b | 5.9 ± 2.47 | - | Competitive |
| Benzothiazole-thiourea hybrid BT2 | 1.3431 ± 0.0254 | 2.8 | Non-competitive |
| Methimazole | - | - | Non-competitive[1] |
| Thiouracil | - | - | Non-competitive[1] |
| Methylthiouracil | - | - | Non-competitive[1] |
| Propylthiouracil | - | - | Non-competitive[1] |
| Ambazone | 15 | - | Non-competitive[1] |
| Thioacetazone | 14 | - | Non-competitive[1] |
Note: The IC50 value for the standard tyrosinase inhibitor, Kojic acid, is 16.8320 ± 1.1600 µM.
Urease Inhibition
Urease is a crucial enzyme for the survival of various pathogenic bacteria, including Helicobacter pylori, making it a target for antibacterial drug development.
| Thiourea Analog | IC50 (µM) | Ki (mM) | Type of Inhibition |
| Quinoline-based acyl thiourea derivatives (1-19) | 1.19 - 18.92 | - | - |
| Alkyl chain-linked thiourea derivative 3c | 10.65 ± 0.45 | - | - |
| Alkyl chain-linked thiourea derivative 3g | 15.19 ± 0.58 | - | - |
| Tryptamine-derived thiourea 14 | 11.4 ± 0.4 | - | Non-competitive |
| Tryptamine-derived thiourea 16 | 13.7 ± 0.9 | - | - |
| Bis-acyl-thiourea derivative UP-1 | 1.55 ± 0.0288 | - | - |
| N-monoarylacetothiourea b19 | 0.16 ± 0.05 | - | Reversible |
| LaSMMed 125 | 0.464 - 0.575 | 0.080 - 0.130 | Competitive[2] |
| LaSMMed 122-124, 126 | 0.464 - 0.575 | 0.080 - 0.130 | Mixed-type[2] |
Note: The IC50 value for the standard urease inhibitor, Thiourea, is approximately 19.53 - 21.2 µM.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.
| Thiourea Analog | hCA I Ki (µM) | hCA II Ki (µM) | Type of Inhibition |
| Chiral thiourea derivative 5a | 3.4 - 7.6 | 8.7 | Competitive[3] |
| Chiral thiourea derivative 5b | 3.4 - 7.6 | - | Competitive[3] |
| Chiral thiourea derivative 5c | 3.4 - 7.6 | - | Competitive[3] |
| Benzimidazole-thiourea 9b | 73.6 | 1.44.2 | Competitive[3] |
α-Glucosidase Inhibition
α-Glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate digestion.
| Thiourea Analog | IC50 (µM) | Type of Inhibition |
| Aminopyridine-based thiourea 5 | 24.62 ± 0.94 | Non-competitive[4] |
| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea 9a | 9,770 | - |
| 1-(6-methyl-2-oxo 4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea 9c | 12,940 | - |
Cholinesterase Inhibition
Cholinesterase inhibitors are used to treat neurological disorders such as Alzheimer's disease.
| Thiourea Analog | AChE IC50 (µM) | BChE IC50 (µM) |
| 1-Butanoyl-3-arylthiourea 3b | Potent | - |
| 1-Butanoyl-3-arylthiourea 3e | - | Potent |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | 50 (µg/mL) | 60 (µg/mL) |
| 1-(1,1-dibutyl)-3-phenylthiourea (4) | 58 (µg/mL) | 63 (µg/mL) |
| Coumarin linked thiourea 2e | 0.04 ± 0.01 | - |
| Coumarin linked thiourea 2b | - | 0.06 ± 0.02 |
Experimental Protocols
Accurate and reproducible experimental design is the cornerstone of reliable kinetic data. This section provides detailed methodologies for the key enzyme inhibition assays cited in this guide.
Tyrosinase Inhibition Assay
This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Thiourea analog (test compound)
-
Kojic acid (positive control)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or kojic acid to the respective wells.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well, except for the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer) to all wells.
-
Immediately measure the absorbance at 475-490 nm at regular intervals for a specified period using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition type and Ki, the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then analyzed using Lineweaver-Burk or Dixon plots.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced from the hydrolysis of urea by urease.
Materials:
-
Urease (e.g., from Jack bean)
-
Urea
-
Thiourea analog (test compound)
-
Thiourea (positive control)
-
Phosphate buffer (e.g., 0.01 M, pH 7.4)
-
Phenol reagent (5% w/v phenol and 0.025% w/v sodium nitroprusside)
-
Alkali reagent (2.5% w/v sodium hydroxide and 0.42% v/v sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and thiourea in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound or thiourea at various concentrations.
-
Add 25 µL of urease enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of urea solution to initiate the reaction and incubate for 30 minutes at 37°C.
-
Stop the reaction and initiate color development by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition and IC50 values as described for the tyrosinase assay.
-
Kinetic studies are performed by varying substrate and inhibitor concentrations and analyzing the data using appropriate graphical methods.
Carbonic Anhydrase Inhibition Assay
This assay is based on the esterase activity of carbonic anhydrase, where it catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA).
Materials:
-
Carbonic Anhydrase (human or bovine)
-
p-Nitrophenyl acetate (p-NPA)
-
Thiourea analog (test compound)
-
Acetazolamide (positive control)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile or DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and acetazolamide in DMSO or another suitable solvent.
-
In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.
-
Add 2 µL of the test compound or acetazolamide at various concentrations.
-
Add 20 µL of carbonic anhydrase working solution to each well (except the blank).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of p-NPA solution (dissolved in acetonitrile or DMSO).
-
Immediately measure the increase in absorbance at 400-405 nm in kinetic mode.
-
Calculate the reaction rates and percentage of inhibition to determine the IC50 value.
-
For Ki and inhibition type determination, vary the concentrations of both p-NPA and the inhibitor.
α-Glucosidase Inhibition Assay
This colorimetric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Thiourea analog (test compound)
-
Acarbose (positive control)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and acarbose.
-
In a 96-well plate, add 50 µL of sodium phosphate buffer to each well.
-
Add 20 µL of the test compound or acarbose at various concentrations.
-
Add 20 µL of α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition and IC50 values.
-
Perform kinetic analysis by varying pNPG and inhibitor concentrations.
Cholinesterase Inhibition Assay (Ellman's Method)
This assay measures the activity of cholinesterase by detecting the formation of thiocholine from the hydrolysis of acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Thiourea analog (test compound)
-
Donepezil or Galantamine (positive control)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the test compound or positive control at various concentrations.
-
Add 10 µL of the cholinesterase enzyme solution and mix.
-
Pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for a specific time.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm in kinetic mode.
-
Calculate the reaction rates and percentage of inhibition to determine the IC50 value.
-
For kinetic studies, vary the concentrations of both the substrate and the inhibitor.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathways
Experimental Workflows
References
Safety Operating Guide
Safe Disposal of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea, tailored for research and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Hazard Summary
This compound is classified as a hazardous substance. It is fatal if swallowed and may cause an allergic skin reaction.[1] All handling and disposal operations should be conducted with appropriate personal protective equipment and in accordance with institutional and local regulations.
| Property | Value |
| CAS Number | 7392-67-8 |
| Molecular Formula | C₁₃H₁₁ClN₂S |
| Molecular Weight | 262.76 g/mol |
| Physical State | Powder Solid |
| Appearance | White |
| Melting Point | 144 - 149 °C |
This data is for a similar compound, Thiourea, (2-chlorophenyl)-, and may be used as a reference.[2]
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, the following PPE is mandatory:
-
Gloves: Wear nitrile rubber gloves.[2]
-
Eye Protection: Use chemical safety goggles.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If there is a risk of dust generation, a NIOSH-approved respirator is required.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused chemical, contaminated labware (e.g., weigh boats, pipette tips), and any solutions.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Container Selection:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and in good condition.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Toxic"
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste manifest documentation.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1][4]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading. For powder spills, avoid creating dust.[1][4]
-
Clean-up:
-
Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material.
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Report: Report the spill to your EHS department.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(4-Chlorophenyl)-3-phenyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-(4-Chlorophenyl)-3-phenyl-2-thiourea, a compound used in research and development. The following procedures are based on best practices for handling hazardous thiourea compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles with side shields.[1][2][3][4] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, PVC).[1][4][5] | Prevents skin contact and potential sensitization.[5][6] |
| Respiratory Protection | NIOSH-approved respirator with appropriate particulate filter if ventilation is inadequate or dust is generated.[1][7] | Prevents inhalation of harmful dust. |
| Protective Clothing | Laboratory coat, long-sleeved, and closed-toe shoes. Full body protective clothing may be required for large spills.[4] | Protects skin from accidental contact. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][8]
-
Use local exhaust ventilation to control dust at the source.[1][9]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][9]
2. Pre-Handling Preparations:
-
Read and understand the available safety information for thiourea compounds before beginning work.[8]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare a designated work area and ensure it is clean and uncluttered.
3. Handling the Compound:
-
Avoid generating dust.[2][3] Use techniques such as gentle scooping rather than pouring, if possible.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3][8][9]
4. Spill and Emergency Procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8][9] Remove contaminated clothing. If irritation or a rash occurs, seek medical advice.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][8]
-
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: This compound should be treated as hazardous waste.
-
Containerization:
-
Disposal Route:
-
Dispose of the waste through your institution's approved hazardous waste disposal program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[9]
-
Contaminated PPE should also be disposed of as hazardous waste.
-
Workflow and Safety Logic
The following diagram illustrates the logical flow for safely handling and disposing of this compound.
Caption: Logical workflow for safe handling and disposal.
References
- 1. anchemsales.com [anchemsales.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. nbinno.com [nbinno.com]
- 8. chemos.de [chemos.de]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
